Boc-Dab(Fmoc)-OH
Description
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTTZGQUEOBL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Boc-Dab(Fmoc)-OH: A Versatile Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, commonly abbreviated as Boc-Dab(Fmoc)-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the field of peptide chemistry. Its unique structural arrangement, featuring two distinct and orthogonally protected amino groups, offers exceptional versatility for the synthesis of complex peptide architectures. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
This compound is a derivative of 2,4-diaminobutyric acid (Dab). The core of its utility lies in the strategic placement of two chemically distinct protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) position and a fluorenylmethyloxycarbonyl (Fmoc) group on the gamma-amino (Nγ) side-chain position.
The full chemical name for the L-isomer is N-α-(tert-butyloxycarbonyl)-N-γ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid. The presence of these protecting groups allows for selective deprotection and subsequent modification of either the N-terminus or the side chain of the amino acid residue within a growing peptide chain. This "orthogonal protection" is a cornerstone of modern peptide synthesis, enabling the creation of branched peptides, cyclic peptides, and peptides with specific side-chain conjugations.
Key Structural Features:
-
Diaminobutyric Acid (Dab) Core: A four-carbon amino acid with two amino groups.
-
Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group attached to the α-amino group. It is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the γ-amino group of the side chain. It is readily cleaved by a secondary amine, such as piperidine.
The distinct cleavage conditions for the Boc and Fmoc groups allow for precise control over the synthetic pathway.
Physicochemical Properties
Below is a summary of the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |
| Molecular Weight | 440.49 g/mol | [1][2][3][4] |
| CAS Number | 117106-21-5 | [1][2][5][6] |
| Appearance | White powder | [7] |
| Purity (HPLC) | ≥97.0% to ≥99% | [1][4][6][7] |
| Melting Point | 123 - 140 °C (for D-isomer) | [7] |
| Boiling Point | 670.9 °C at 760 mmHg | [5] |
| Flash Point | 359.6 °C | [5] |
| Storage Temperature | 2-8°C | [4] |
Applications in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic development.[3][8][9] The orthogonal protection scheme of this compound is instrumental in several advanced peptide synthesis strategies.
Solid-Phase Peptide Synthesis (SPPS) Workflow
In a typical Fmoc-based SPPS, the C-terminus of the first amino acid is anchored to a solid support (resin). The synthesis of the peptide chain then proceeds by the sequential addition of Fmoc-protected amino acids. The Fmoc group of the growing peptide chain is removed with a mild base, and the next Fmoc-protected amino acid is coupled.
When this compound is incorporated into a peptide sequence, the Boc group at the Nα-position can be removed with acid to allow for peptide chain elongation, while the Fmoc group on the side chain remains intact. This side-chain Fmoc group can then be selectively removed at a later stage to allow for specific modifications.
Caption: General workflow for incorporating this compound in SPPS.
Key Applications:
-
Branched Peptides: The side-chain amino group of the Dab residue can serve as an attachment point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides. These structures are often used to create multivalent ligands or to enhance the presentation of epitopes in synthetic vaccines.
-
Cyclic Peptides: The side-chain amine can be used for lactam bridge formation with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu). This intramolecular cyclization can significantly improve the conformational stability, proteolytic resistance, and receptor binding affinity of peptides.
-
Peptide Conjugation: The deprotected side-chain amine provides a reactive handle for the conjugation of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While several synthetic routes have been described, a common approach involves starting from a suitably protected precursor of 2,4-diaminobutyric acid.
One patented method describes a two-step synthesis starting from Fmoc-Gln-OH.[10] In the first step, Fmoc-Gln-OH undergoes a Hofmann rearrangement-type reaction to yield Fmoc-Dab-OH.[10] The second step involves the selective protection of the γ-amino group with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).[10] This method is highlighted as being suitable for large-scale production.[10]
Another established multi-step synthesis starts with carbobenzoxy-(Cbz)-glutamine, which is converted to Nα-carbobenzoxy-(Cbz)-L-2,4-DAB.[10] This is followed by Boc protection of the side chain, hydrogenolysis to remove the Cbz group, and finally, Fmoc protection of the α-amino group.[10]
Conclusion
This compound is an indispensable tool for the modern peptide chemist. Its orthogonal protecting group strategy provides the flexibility required to construct sophisticated peptide molecules with tailored properties. From enhancing the stability and activity of therapeutic peptides through cyclization to creating novel drug delivery systems with branched architectures, the applications of this compound are vast and continue to expand the frontiers of peptide-based research and drug development. The commercial availability of high-purity this compound is a critical factor for the successful and efficient synthesis of these complex biomolecules.[8][9]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
References
- 1. This compound = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-tert-butyloxycarbonyl-N-γ-fluorenylmethyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH), a critical building block in modern peptide synthesis. This document details its characteristics, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.
Core Physical and Chemical Properties
This compound is a white to off-white powder, valued in peptide chemistry for its orthogonal protecting group strategy.[1][2] The N-α-Boc group is labile to acid, while the N-γ-Fmoc group is removed under basic conditions, allowing for selective deprotection and modification of the diaminobutyric acid residue within a peptide sequence.[][4]
Structural and General Properties
| Property | Value | References |
| Chemical Name | N-α-tert-butyloxycarbonyl-N-γ-fluorenylmethyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Synonyms | Boc-L-2,4-Diaminobutyric acid(Fmoc), Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid | |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [5] |
| Molecular Weight | 440.49 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Stereochemistry | L-configuration (unless otherwise specified as D-isomer) | - |
Physicochemical Data
| Property | Value | References |
| Melting Point | Varies by isomer and purity (e.g., 79-80 °C for one source) | [6] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM); limited solubility in water. | [1] |
| Optical Activity | [α]20/546 −14.5±1°, c = 1% in methanol (for L-isomer) | |
| Storage Temperature | 2-8°C, protected from moisture and light. | [1] |
Note: Different CAS numbers may be assigned to L- and D-isomers. For example, CAS 117106-21-5 is associated with the L-isomer, while CAS 114360-56-4 is associated with the D-isomer.[5][7]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis, particularly for the introduction of a diaminobutyric acid residue that may require side-chain modification.[4] The orthogonal nature of the Boc and Fmoc protecting groups is central to its utility.[]
Orthogonal Protection Strategy
In a typical Fmoc-based SPPS workflow, the Fmoc group on the α-amino of the growing peptide chain is removed with a mild base, usually piperidine in DMF, to allow for the coupling of the next amino acid.[] The Boc group on the side chain of the Dab residue remains stable under these conditions. Conversely, the Boc group can be selectively removed using acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group remains intact.[1] This allows for specific modifications at the γ-amino group of the Dab residue, such as branching of the peptide chain or conjugation to other molecules.
Experimental Protocols
The following are generalized protocols for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
General Workflow for Peptide Synthesis Incorporating this compound
The synthesis of complex peptides, such as the antimicrobial peptide polymyxin B3, provides a practical example of the application of orthogonally protected diaminobutyric acid derivatives.[8] The following diagram illustrates a typical workflow.
Detailed Coupling Protocol for this compound
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Base (e.g., DIPEA or Collidine)
-
Solvent (e.g., DMF)
Procedure:
-
Pre-activation (for HATU/HBTU): In a separate vessel, dissolve this compound (e.g., 3-4 equivalents relative to the resin loading), the coupling reagent (e.g., HATU, 3-4 eq.), and a base (e.g., DIPEA, 6-8 eq.) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.
-
Reaction Time and Temperature: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
Note: The use of specific coupling reagents and conditions can be critical. For instance, a study on the related compound Fmoc-Dab(Mtt)-OH highlighted the potential for lactamization as a side reaction with some coupling reagents, suggesting that a pre-incubation-free protocol with DEPBT might be necessary in some cases to achieve complete incorporation.[10][11][12]
Selective Deprotection Protocols
Fmoc Group Removal (α-Amino Deprotection):
-
Treat the peptide-resin with a solution of 20-50% piperidine in DMF.[]
-
Agitate for an initial 1-3 minutes, drain, and then treat with a fresh portion of the piperidine solution for an additional 10-20 minutes.[13]
-
Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Boc Group Removal (Side-Chain Deprotection):
-
Treat the peptide-resin with a solution of trifluoroacetic acid (TFA), typically in a cocktail with scavengers. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[10]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved and/or side-chain deprotected peptide.
Cleavage from Resin
The final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups (including the Boc group on Dab) is typically achieved using a strong acid cocktail.
Procedure:
-
After the final synthesis cycle and removal of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.[14]
-
Add a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v) to the resin.[10]
-
Agitate the slurry at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
Stability and Storage
This compound is a stable compound when stored under appropriate conditions. It should be kept in a cool (2-8°C), dry place, and protected from light to maintain its integrity and reactivity.[1] As with most amino acid derivatives, it is susceptible to degradation in the presence of strong acids or bases, and moisture can lead to hydrolysis.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of this compound for its effective application in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS | MDPI [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Synthesis of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a primary synthesis pathway for Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, a crucial building block in peptide chemistry. The orthogonal protection offered by the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups allows for the selective elongation of peptide chains and the introduction of side-chain modifications, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1][2][]
Core Synthesis Pathway
The most common and efficient pathway for the synthesis of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid commences with the readily available amino acid, L-glutamine. The synthesis proceeds through three key stages:
-
Nα-Protection: The α-amino group of L-glutamine is first protected with a Boc group.
-
Hofmann Rearrangement: The γ-amide of the glutamine side chain is converted to a primary amine via a Hofmann rearrangement, yielding Nα-Boc-L-2,4-diaminobutyric acid.
-
Nγ-Protection: The newly formed γ-amino group is then selectively protected with an Fmoc group to yield the final product.
This strategy ensures the correct and selective placement of the orthogonal protecting groups, which is essential for its application in peptide synthesis.[][4]
Experimental Protocols
The following protocols are representative procedures for each step of the synthesis pathway.
Step 1: Synthesis of Nα-Boc-L-glutamine (2)
This procedure outlines the protection of the α-amino group of L-glutamine using di-tert-butyl dicarbonate (Boc)₂O.
-
Materials:
-
L-glutamine (1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Potassium hydrogen sulfate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
-
Pentane
-
-
Procedure:
-
Dissolve L-glutamine in a solution of sodium hydroxide in water.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the L-glutamine solution while stirring vigorously. Maintain the pH of the reaction mixture between 8.0 and 9.0 by the dropwise addition of a sodium hydroxide solution.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the reaction mixture with pentane to remove any unreacted (Boc)₂O. The aqueous phase is then extracted with saturated sodium bicarbonate solution.
-
Acidify the combined aqueous layers to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting oil is triturated with hexane to induce crystallization.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield Nα-Boc-L-glutamine.[5]
-
Step 2: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid (3) via Hofmann Rearrangement
This step converts the γ-amide of Nα-Boc-L-glutamine to a primary amine. The use of a hypervalent iodine reagent such as iodobenzene diacetate (PhI(OAc)₂) provides a milder alternative to traditional Hofmann rearrangement conditions.
-
Materials:
-
Nα-Boc-L-glutamine (2)
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Sodium bicarbonate solution
-
Dichloromethane
-
-
Procedure:
-
Suspend Nα-Boc-L-glutamine in a mixed solvent of acetonitrile, ethyl acetate, and water.
-
Add iodobenzene diacetate to the suspension and stir the reaction at room temperature for 48-72 hours.
-
Upon completion, quench the reaction with a sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Nα-Boc-L-2,4-diaminobutyric acid, which can be used in the next step without further purification or purified by column chromatography.
-
Step 3: Synthesis of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (4)
This final step involves the selective protection of the γ-amino group with the Fmoc protecting group.
-
Materials:
-
Nα-Boc-L-2,4-diaminobutyric acid (3)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Nα-Boc-L-2,4-diaminobutyric acid in a mixture of acetone and a saturated aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Dilute the reaction mixture with water and adjust the pH to 9 with a saturated sodium bicarbonate solution.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 1-2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product, Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid.
-
Quantitative Data
The following table summarizes typical yields for the synthesis of orthogonally protected diaminobutyric acid derivatives. Actual yields may vary depending on reaction scale and purification methods.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Nα-Boc Protection | L-glutamine | Nα-Boc-L-glutamine | 76-90%[5] |
| 2 | Hofmann Rearrangement | Nα-Boc-L-glutamine | Nα-Boc-L-2,4-diaminobutyric acid | 60-75% |
| 3 | Nγ-Fmoc Protection | Nα-Boc-L-2,4-diaminobutyric acid | Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid | 70-85% |
Characterization Data
The final product, Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, is a white to off-white powder.
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.49 g/mol |
| CAS Number | 117106-21-5 |
| Appearance | White powder |
| Purity (HPLC) | ≥98.0%[6] |
| Storage Temperature | 2-8°C |
Visualizing the Synthesis and Application
The following diagrams illustrate the synthesis workflow and the role of the target molecule in peptide synthesis.
Caption: Synthesis workflow for Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid.
References
Technical Guide: Boc-L-Dab(Fmoc)-OH in Peptide Synthesis
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-L-Dab(Fmoc)-OH). This reagent is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue with orthogonal protection, allowing for selective chemical modifications.
Core Compound Data
Quantitative data for Boc-L-Dab(Fmoc)-OH is summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and ensuring the purity of the final peptide product.
| Parameter | Value | Reference |
| CAS Number | 117106-21-5 | [1][2][3] |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2][3] |
| Molecular Weight | 440.49 g/mol | [1][2][3] |
| Purity (by HPLC) | ≥98.0% | [1][3] |
| Appearance | White to off-white powder | [1][4] |
| Solubility | Soluble in DMF and DCM | [4] |
| Storage Temperature | 2-8°C | [5] |
Note: The D-isomer, Boc-D-Dab(Fmoc)-OH, is also commercially available with CAS numbers including 114360-56-4 and 131570-57-5.[6][7]
Orthogonal Protection Strategy
The principal advantage of Boc-L-Dab(Fmoc)-OH lies in its orthogonal protection scheme. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the γ-amino group of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective deprotection of either group under distinct chemical conditions, enabling site-specific modifications such as chain elongation, branching, or conjugation.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving Boc-L-Dab(Fmoc)-OH in the context of Fmoc-based solid-phase peptide synthesis.
Coupling of Boc-L-Dab(Fmoc)-OH to a Resin-Bound Peptide
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Dab(Fmoc)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, pre-activate the Boc-L-Dab(Fmoc)-OH. Dissolve 3 equivalents of Boc-L-Dab(Fmoc)-OH, 2.9 equivalents of the coupling reagent, and 6 equivalents of DIPEA in DMF.
-
Allow the activation mixture to stand for 5-10 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of a primary amine).
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.
Selective Deprotection of the γ-Amino (Fmoc) Group
This procedure is performed when a modification on the side chain of the Dab residue is desired.
Materials:
-
Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
DMF
Procedure:
-
Wash the peptide-resin with DMF (3x).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain the solution.[8]
-
Add a fresh portion of the 20% piperidine in DMF solution.[8]
-
Agitate for an additional 10-15 minutes.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free γ-amino group on the Dab side chain, ready for subsequent functionalization.
Selective Deprotection of the α-Amino (Boc) Group
This procedure is part of the standard elongation of the peptide chain after the incorporation of Boc-L-Dab(Fmoc)-OH.
Materials:
-
Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
DCM
-
Neutralization solution: 5% DIPEA in DCM (v/v)
Procedure:
-
Wash the peptide-resin with DCM (3x).
-
Add the TFA/DCM solution to the resin.
-
Agitate for 2-3 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution.
-
Agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x).
-
Neutralize the resulting trifluoroacetate salt by washing with the 5% DIPEA in DCM solution (3x, 2 minutes each).
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the next coupling step.
Logical Workflow for Synthesis and Modification
The utility of Boc-L-Dab(Fmoc)-OH is best illustrated by a logical workflow that outlines the decision-making process during peptide synthesis.
References
Orthogonal Protection Strategies for Diaminobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, is a critical building block in the synthesis of complex peptides, including peptide-based therapeutics and research tools. Its structure, featuring both an α-amino and a γ-amino group, necessitates a sophisticated and robust orthogonal protection strategy to achieve selective chemical modifications and successful peptide assembly. This technical guide provides an in-depth overview of the core principles, key protecting groups, and experimental protocols for the orthogonal protection of diaminobutyric acid, tailored for professionals in peptide chemistry and drug development.
Core Principles of Orthogonal Protection
The concept of "orthogonal protection" is fundamental to the chemical synthesis of peptides and other complex molecules. It involves the use of multiple classes of protecting groups within a single molecule, where each class can be removed by a specific set of chemical conditions without affecting the others.[1][2] In the context of diaminobutyric acid, an ideal orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation, the γ-amino group for side-chain modifications (such as branching or cyclization), and the C-terminal carboxylic acid, all in a controlled and stepwise manner.[1][3]
The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which provides a truly orthogonal system.[1][3] The α-amino group is temporarily protected by the base-labile Fmoc group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups.[1][3] This allows for the iterative deprotection of the N-terminus under mild basic conditions for peptide chain elongation, while the side-chain protecting groups remain intact.[1][3]
Key Protecting Groups for Diaminobutyric Acid
The selection of protecting groups for the α-amino, γ-amino, and carboxylic acid functionalities of DAB is dictated by the overall synthetic strategy, particularly the desired modifications and the chemistry of the peptide sequence. Below is a summary of commonly employed protecting groups.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Remarks |
| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile. The cornerstone of modern SPPS, orthogonal to acid-labile (Boc, tBu, Trt) and palladium-labile (Alloc) groups.[3][4] |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile. Used in Boc-SPPS and for N-terminal protection when performing side-chain modifications where the Fmoc group is not suitable.[] | |
| γ-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile. Commonly used in Fmoc-SPPS for side-chain protection.[6] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM or DMF.[7][8] | Palladium-labile. Orthogonal to both Fmoc/tBu and Boc/Bzl strategies, enabling on-resin side-chain modification.[8][9] | |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2-10% Hydrazine (N₂H₄) in DMF.[8][10] | Hydrazine-labile. Orthogonal to Fmoc/tBu. More stable to piperidine than the Dde group.[8] | |
| Carboxylic Acid | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) | Acid-labile. Commonly used in Fmoc-SPPS.[11] |
| Allyl ester | OAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger in DCM or DMF.[7] | Palladium-labile. Allows for on-resin cyclization or C-terminal modification. | |
| Resin Linker | - | Varies by resin type (e.g., TFA for 2-chlorotrityl and Rink amide resins).[12] | The peptide is attached to a solid support, with the C-terminus protected as an ester or amide linkage. |
Experimental Protocols
The following are detailed methodologies for the removal of key protecting groups used in the orthogonal protection of diaminobutyric acid during solid-phase peptide synthesis.
Objective: To deprotect the N-terminal α-amino group for peptide chain elongation.
Reagents:
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)[13]
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.[13]
-
Drain the solvent.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the reaction vessel at room temperature for a specified time, typically in two stages (e.g., 3 minutes followed by 7 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]
Objective: To selectively deprotect the γ-amino group of a DAB residue for side-chain modification.
Reagents:
Procedure:
-
Ensure the N-terminal α-amino group is protected (e.g., with a Boc group) to prevent side reactions, as hydrazine can also remove the Fmoc group.[14]
-
Wash the peptide-resin with DMF.
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[10]
-
Add the hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).[10]
-
Allow the mixture to stand at room temperature for 3 minutes, then filter.[10][14]
-
Repeat the treatment with the hydrazine solution two more times.[10][14]
-
The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the chromophoric indazole byproduct. For difficult cases, the concentration of hydrazine can be increased up to 10%.
Objective: To selectively deprotect the γ-amino group of a DAB residue protected with an Alloc group.
Reagents:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-1 equivalent)[12][15]
-
Scavenger, such as phenylsilane (PhSiH₃) or N-methylaniline[7][15]
Procedure:
-
Wash the peptide-resin with DCM.[12]
-
In a separate vessel, dissolve the palladium catalyst in the chosen solvent.
-
Add the scavenger to the catalyst solution.
-
Add the resulting solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature, protected from light, for a period ranging from 40 minutes to 2 hours.[12][15]
-
Drain the reaction solution.
-
Wash the resin extensively with DMF, a chelating agent solution (e.g., 5% sodium diethyldithiocarbamate trihydrate in DMF) to remove palladium residues, followed by DCM and DMF washes.[15]
Visualizing Orthogonal Strategies
The logical relationships and workflows in orthogonal protection strategies can be effectively illustrated using diagrams.
Caption: Workflow of SPPS with orthogonal side-chain modification.
Caption: Orthogonality of common protecting groups.
Conclusion
The strategic implementation of orthogonal protecting groups is paramount for the successful synthesis of complex peptides containing diaminobutyric acid. The Fmoc/tBu strategy, in combination with specialized, orthogonally removable side-chain protecting groups like Alloc and ivDde, provides a versatile and powerful toolkit for modern peptide chemistry. A thorough understanding of the properties and deprotection conditions of each protecting group, as outlined in this guide, is essential for researchers and drug development professionals to design and execute efficient and high-fidelity synthetic routes for novel peptide-based molecules.
References
- 1. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. nbinno.com [nbinno.com]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
The Architect's Choice: A Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity peptide sequences. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), represent distinct philosophical approaches to this challenge. This technical guide provides a comprehensive analysis of these two cornerstone strategies, offering a deep dive into their chemical principles, comparative quantitative data, and detailed experimental protocols to inform the modern peptide chemist.
Core Principles: A Tale of Two Orthogonalities
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1]
Boc/Bzl Strategy: A Classic Approach with Graded Acid Lability
The Boc strategy, pioneered by R. Bruce Merrifield, employs the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based (Bzl) and are removed during the final cleavage from the resin using a strong acid, such as hydrofluoric acid (HF).[1][3] This "quasi-orthogonal" strategy relies on a gradient of acid strength to selectively remove protecting groups.[4][5]
Fmoc/tBu Strategy: A Milder, Truly Orthogonal Alternative
Developed as a gentler alternative, the Fmoc strategy utilizes the base-labile Fmoc group for α-amino protection.[6] This group is readily cleaved by a secondary amine, most commonly piperidine.[6][7] Side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with resin cleavage using TFA.[1] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid).[8]
Quantitative Comparison of Boc and Fmoc Strategies
The choice between Boc and Fmoc SPPS is often dictated by the specific peptide sequence, desired scale, and available resources. The following tables summarize key quantitative parameters for each strategy.
Table 1: Reagents and Reaction Conditions
| Parameter | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| α-Amino Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3] | 20-50% Piperidine in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[6][9] |
| Side-Chain Protection | Benzyl (Bzl), Tosyl (Tos) based | tert-Butyl (tBu), Trityl (Trt) based[8] |
| Final Cleavage | Hydrofluoric acid (HF), TFMSA, TMSOTf[3][10] | 95% Trifluoroacetic acid (TFA) with scavengers |
| Resin Types | Merrifield, PAM, BHA, MBHA[10] | Wang, Rink Amide, 2-Chlorotrityl[9] |
Table 2: Performance and Practical Considerations
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Purity | Generally lower for routine synthesis | Often higher due to milder deprotection[1] |
| Handling of Reagents | Requires specialized equipment for HF handling[11] | Generally safer reagents |
| Cost of Amino Acid Derivatives | Lower[4] | Higher[4] |
| Automation Compatibility | Amenable to automation | Highly amenable to automation[7] |
| Aggregation Issues | Acidic deprotection can help disrupt aggregation[1] | Aggregation can be more problematic[12] |
| Real-time Monitoring | Not standard | Fmoc deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct (~301 nm)[7] |
Common Side Reactions and Mitigation Strategies
Despite their robustness, both strategies are susceptible to side reactions that can impact peptide purity and yield.
Boc SPPS:
-
t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like Trp and Met. This is mitigated by the use of scavengers such as dithiothreitol (DTT).[3]
-
Aspartimide Formation: Can occur under acidic conditions, leading to a mixture of α- and β-aspartyl peptides.[13] Using β-cyclohexyl ester protection for Asp can reduce this.[13]
-
Diketopiperazine Formation: Prevalent at the dipeptide stage, especially with Proline. In situ neutralization protocols can suppress this.[13]
Fmoc SPPS:
-
Aspartimide Formation: A major side reaction, particularly with Asp-containing sequences, caused by exposure to the basic conditions of piperidine treatment.[14] It can lead to multiple by-products.[14]
-
Racemization: C-terminal cysteine residues are particularly prone to epimerization.[14] The choice of S-protecting group and coupling reagents can influence the extent of racemization.[14]
-
Diketopiperazine Formation: Similar to Boc chemistry, this is a concern at the dipeptide stage, especially with Proline.[13] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[13]
-
3-(1-Piperidinyl)alanine Formation: Occurs with C-terminal cysteine where base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[13]
Detailed Experimental Protocols
The following are generalized protocols for key steps in manual Boc and Fmoc SPPS. Instrument-specific protocols may vary.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 1-2 hours.
2. First Amino Acid Coupling:
- Couple the C-terminal Boc-protected amino acid to the resin using standard coupling protocols (e.g., DCC/HOBt or DIC/HOBt).
3. Deprotection-Coupling Cycle:
- Deprotection:
- Wash the resin with DCM.
- Treat the resin with 50% TFA in DCM for 2-5 minutes.
- Wash the resin with DCM.
- Treat the resin with 50% TFA in DCM for 15-30 minutes.
- Wash the resin with DCM.
- Neutralization:
- Wash the resin with DCM.
- Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat 2-3 times).
- Wash the resin with DCM and then DMF.
- Coupling:
- Dissolve the next Boc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
- Add DIEA (6-8 equivalents) to the amino acid solution to activate it.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Monitor the coupling reaction (e.g., Kaiser test).
- Wash the resin with DMF and DCM.
- Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
4. Final Cleavage and Deprotection:
- Wash the fully assembled peptide-resin with DCM and dry under vacuum.
- In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.
- Evaporate the HF under vacuum.
- Precipitate the crude peptide in cold diethyl ether, wash, and dry.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation:
- Swell the appropriate resin (e.g., Wang, Rink Amide) in Dimethylformamide (DMF) for 1-2 hours.[9]
2. Deprotection of Resin's Fmoc Group (if applicable):
- Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).[9]
- Wash the resin thoroughly with DMF.
3. First Amino Acid Coupling:
- Couple the C-terminal Fmoc-protected amino acid to the resin using a pre-activated ester or in situ coupling reagents.
4. Deprotection-Coupling Cycle:
- Deprotection:
- Wash the resin with DMF.
- Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).[15]
- Wash the resin thoroughly with DMF.
- Coupling:
- Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HCTU, 3-5 equivalents) in DMF.[16]
- Add a base such as DIEA or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.
- Add the activated amino acid solution to the resin and shake for 1-4 hours.[9]
- Monitor the coupling reaction (e.g., Kaiser test).
- Wash the resin with DMF.
- Repeat the deprotection and coupling steps for each subsequent amino acid.
5. Final Cleavage and Deprotection:
- Wash the fully assembled peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)), for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[7]
- Dry the peptide pellet under vacuum.[7]
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and well-established methods for peptide synthesis. The Fmoc strategy has become the predominant choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a broader range of sensitive functionalities and facilitate automation.[1][7] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where the acidic deprotection step can improve solvation.[1][11] A thorough understanding of the chemical principles, potential pitfalls, and practical considerations of both methodologies is essential for the modern researcher to make an informed decision and successfully achieve their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
A Technical Guide to the Solubility of Boc-Dab(Fmoc)-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-N-γ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH). An understanding of its solubility is critical for optimizing reaction conditions, particularly in peptide synthesis, ensuring efficient coupling, and preventing aggregation to improve the yield and purity of final products. While specific quantitative solubility data for this compound is not extensively published, this guide compiles expected solubility behaviors based on the general principles of protected amino acids and provides detailed experimental protocols for determining precise solubility.
Core Principles of Protected Amino Acid Solubility
The solubility of this compound is primarily governed by the physicochemical properties of its constituent protecting groups—the tert-butyloxycarbonyl (Boc) group and the fluorenylmethoxycarbonyl (Fmoc) group—as well as the underlying amino acid structure.
-
Boc Group: The Boc group is known for its stability under a wide range of conditions but is easily cleaved under mild acidic conditions.[1] Generally, Boc-protected amino acids are soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[1]
-
Fmoc Group: The large, hydrophobic Fmoc group generally enhances solubility in many organic solvents.[2] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent at dissolving Fmoc-amino acids.[2][3]
-
Combined Effect: The presence of both a Boc and a Fmoc group on the diaminobutyric acid backbone results in a molecule with significant nonpolar character, suggesting good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[2][4] However, it is sparingly soluble in water.[5]
Qualitative Solubility Data
Based on the general solubility of Boc and Fmoc protected amino acids, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that actual solubility can be influenced by factors such as the specific batch, purity, temperature, and moisture content of the solvent.
| Solvent | Solvent Type | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common and effective solvent for peptide synthesis.[2][4][6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | A common alternative to DMF, with similar solvating properties.[4][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong solvent, often used for difficult-to-dissolve amino acids.[4][6] May require sonication.[4] |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Commonly used in solid-phase peptide synthesis.[3][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Its solvating power for protected amino acids can be lower than DMF or NMP.[2] |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Less common as a primary solvent for coupling reactions due to lower solubility of some protected amino acids.[2] |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | Generally not a primary solvent for coupling reactions. |
| Water | Polar Protic | Insoluble/Sparingly Soluble | Protected amino acids are generally sparingly soluble in aqueous solutions.[5] |
Experimental Protocol for Determining Solubility
For applications requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[2]
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (powder form)[7]
-
Selected organic solvent(s) (analytical grade)
-
Vials with tight-fitting caps
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
These standards will be used to generate a calibration curve for concentration determination.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.[2]
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the saturated solution.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Strategies for Improving Solubility
In cases where the solubility of this compound is a limiting factor, the following strategies can be employed:
-
Co-Solvent Systems: Using a mixture of solvents can enhance solubility. For instance, a small amount of a stronger co-solvent like DMSO can be added to DMF or NMP.[4] A 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP has also been suggested.[4]
-
Gentle Warming and Sonication: Applying gentle heat or using a sonicator bath can help to dissolve the compound.[4] However, this should be done cautiously to avoid potential degradation.[4]
Visualizing the Solubility Workflow
The following diagram illustrates a logical workflow for assessing and optimizing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
The Stereochemistry of Boc-D-Dab(Fmoc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-butyloxycarbonyl-N-γ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, commonly known as Boc-D-Dab(Fmoc)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its unique stereochemistry and the orthogonal protecting groups at the α- and γ-amino positions offer precise control over peptide chain elongation and the introduction of branching or specific functionalities. This technical guide provides an in-depth analysis of the stereochemical features of Boc-D-Dab(Fmoc)-OH, supported by available data and established principles of peptide chemistry.
Core Molecular Structure and Stereochemistry
Boc-D-Dab(Fmoc)-OH is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The "D" designation signifies that the stereocenter at the α-carbon has the opposite configuration to the naturally occurring L-amino acids. This D-configuration can be instrumental in designing peptides with enhanced stability against enzymatic degradation and with unique conformational properties that can influence biological activity.
The key to the utility of this reagent lies in the strategic placement of two distinct protecting groups:
-
Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the α-amino group. Its removal is typically achieved under acidic conditions, which are orthogonal to the base-labile Fmoc group.
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the γ-amino group on the side chain. It is readily cleaved by secondary amines, such as piperidine.
This orthogonal protection scheme allows for selective deprotection and subsequent modification of either the α-amino group for linear peptide chain extension or the γ-amino group for side-chain modifications, such as branching or conjugation.
Below is a diagram illustrating the molecular structure and the relationship between the protecting groups and the chiral center.
Caption: Molecular structure of Boc-D-Dab(Fmoc)-OH highlighting the chiral center and protecting groups.
Physicochemical and Stereochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1] |
| Molecular Weight | 440.49 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 123-140 °C | [1] |
| Optical Rotation ([α]D²⁰) | Varies by supplier, typically specified | - |
| Purity (HPLC) | ≥98% | [1] |
| CAS Number | 131570-57-5 | [1] |
The D-configuration of the α-carbon is the defining stereochemical feature of this molecule. The bulky Boc and Fmoc protecting groups will influence the conformational freedom of the molecule in solution, which can have implications for its reactivity during peptide coupling reactions. The specific rotation is a critical parameter for confirming the enantiomeric purity of a given batch.
Experimental Protocols
The synthesis would likely start from D-diaminobutyric acid or a suitable precursor. The challenge lies in the selective protection of the α- and γ-amino groups. A potential synthetic workflow is outlined below. It is important to note that this is a generalized representation and would require optimization.
Caption: A plausible synthetic workflow for Boc-D-Dab(Fmoc)-OH.
Stereochemical Implications in Peptide Synthesis
The stereochemistry of Boc-D-Dab(Fmoc)-OH has significant implications for its application in SPPS.
-
Enzymatic Stability: The incorporation of a D-amino acid into a peptide chain renders the adjacent peptide bonds resistant to cleavage by most common proteases, thereby increasing the in vivo half-life of the resulting peptide therapeutic.
-
Conformational Constraint: The D-configuration can induce specific turns or secondary structures in the peptide backbone that may be crucial for receptor binding or other biological activities.
-
Orthogonal Strategy: The Boc/Fmoc protection scheme allows for a highly controlled and versatile approach to complex peptide synthesis. For instance, after linear chain elongation via Fmoc-SPPS, the Boc group on the D-Dab residue can be selectively removed on-resin to allow for the synthesis of a branched peptide.
The logical flow for utilizing Boc-D-Dab(Fmoc)-OH in a branched peptide synthesis is depicted below.
Caption: Workflow for branched peptide synthesis using Boc-D-Dab(Fmoc)-OH.
Conclusion
Boc-D-Dab(Fmoc)-OH is a valuable synthetic tool for peptide chemists, offering a unique combination of stereochemistry and orthogonal protection. Its D-configuration provides a means to enhance peptide stability and modulate conformation, while the Boc and Fmoc groups allow for intricate synthetic strategies, including the construction of branched peptides. While detailed spectroscopic and crystallographic data for this specific isomer are not widely published, the available physicochemical data and the well-understood principles of its constituent protecting groups provide a solid foundation for its effective use in research and drug development. For critical applications, it is recommended that researchers perform in-house analysis to confirm the stereochemical purity of the procured material.
References
A Technical Guide to Boc-Dab(Fmoc)-OH: Commercial Availability, Suppliers, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and practical applications of Nα-Boc-Nγ-Fmoc-diaminobutyric acid (Boc-Dab(Fmoc)-OH). This orthogonally protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of diaminobutyric acid residues, enabling the synthesis of complex peptides with diverse functionalities.
Commercial Availability and Supplier Specifications
This compound is commercially available from a range of fine chemical suppliers, primarily in its L- and D-enantiomeric forms. The purity of the compound is typically high, with most suppliers offering grades of ≥97% or ≥98% as determined by HPLC. While pricing is often subject to quotation and bulk ordering, this guide provides an overview of key suppliers and their typical product specifications to aid in the procurement process.
Table 1: Commercial Suppliers of Boc-L-Dab(Fmoc)-OH
| Supplier | Product Name/Synonym | CAS Number | Purity | Notes |
| Sigma-Aldrich (Novabiochem®) | Fmoc-Dab(Boc)-OH | 125238-99-5 | ≥97.0% (HPLC), ≥98% (TLC) | A widely cited and utilized source.[1] |
| GL Biochem | Boc-L-2,4-Diaminobutyric acid(Fmoc) | 117106-21-5 | 98% | Offers bulk quantities.[2] |
| Aladdin Scientific | This compound | 117106-21-5 | min 98% (HPLC) | |
| Research Scientific | This compound | 117106-21-5 | ≥98.0% | [3] |
| Santa Cruz Biotechnology | This compound | 117106-21-5 | - | For research use only.[4] |
Table 2: Commercial Suppliers of Boc-D-Dab(Fmoc)-OH
| Supplier | Product Name/Synonym | CAS Number | Purity | Notes |
| Sigma-Aldrich | This compound | 117106-21-5 | ≥98.0% (HPLC) | [5][6] |
| Aapptec Peptides | Fmoc-D-Dab(Boc)-OH | 114360-56-4 | - | [7] |
| BLDpharm | This compound | 117106-21-5 | 97% | [8] |
Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines a standard procedure for the incorporation of this compound into a peptide chain using manual Boc-SPPS. The methodology is based on established principles of solid-phase peptide synthesis.[9][10]
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.
-
Merrifield resin: For peptides with a C-terminal carboxylic acid.
-
MBHA or BHA resin: For peptides with a C-terminal amide.
Protocol:
-
Place the desired amount of resin (typically on a 0.1-0.5 mmol scale) into a reaction vessel equipped with a sintered glass frit.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin three times with DCM.
Boc-SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid, including this compound, to be incorporated into the peptide sequence.
a. Nα-Boc Deprotection:
-
Wash the resin three times with DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin 3-5 times with DCM to remove residual acid.
b. Neutralization:
-
Wash the resin twice with isopropanol (IPA) and then three times with DCM.
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes and drain. Repeat the neutralization step.
-
Wash the resin 3-5 times with DCM.
c. Amino Acid Coupling:
Standard Carbodiimide-Mediated Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
Alternative Coupling Reagents: For challenging couplings, more potent reagents like HBTU, HATU, or PyBOP can be utilized in the presence of a base such as DIEA.[11]
d. Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
Selective On-Resin Nγ-Fmoc Deprotection (Optional)
The Fmoc group on the side chain of the incorporated Dab residue can be selectively removed on-resin to allow for side-chain modification (e.g., branching, cyclization, or conjugation).
-
Wash the peptide-resin three times with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Cleavage from Resin and Global Deprotection
-
After the final SPPS cycle, wash the peptide-resin with DCM and dry it under a vacuum.
-
Treat the dried resin with a cleavage cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. A common cocktail is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Visualizing the Workflow and Supplier Selection Logic
To further clarify the experimental process and the logic behind supplier selection, the following diagrams are provided.
References
- 1. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. BLDpharm - Bulk Product Details [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
Introduction to non-proteinogenic amino acids in peptide design
An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design
Abstract
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery.[1] NPAAs offer a vast chemical space to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[2][][4][5] This technical guide provides a comprehensive overview of the core principles of using NPAAs in peptide design. It covers the classification of common NPAAs, their strategic advantages, quantitative data on their impact, detailed experimental protocols for their synthesis and evaluation, and visual workflows to illustrate key concepts.
Introduction to Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are a diverse group of amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis.[6] While the 20 common proteinogenic amino acids provide the fundamental building blocks for life, they represent a limited chemical repertoire for drug design.[7] Natural peptides often fail as therapeutic candidates due to rapid degradation by proteases, poor membrane permeability, and limited conformational stability.[2][][4] NPAAs introduce modifications to the amino acid backbone, stereochemistry, or side chains, providing a powerful toolkit to address these challenges.[1][] By strategically incorporating NPAAs, researchers can engineer peptides with enhanced proteolytic stability, controlled conformation, increased binding affinity, and improved pharmacokinetic profiles, ultimately leading to more effective and robust peptide-based therapeutics.[1][2][4][5][8]
Classification of Non-Proteinogenic Amino Acids
NPAAs can be classified based on their structural modifications, which dictate their influence on peptide structure and function.[9] This diversity allows for the fine-tuning of a peptide's pharmacological properties.[6]
-
Stereochemical Variants (D-Amino Acids): As enantiomers of the natural L-amino acids, D-amino acids are not recognized by most endogenous proteases.[10] Their incorporation is a primary strategy to enhance peptide stability and prolong in-vivo half-life.[11][12] They can also be used to induce specific secondary structures, such as turns in β-hairpins.[12][13][14]
-
Backbone Modifications (N-Methylation, β- and γ-Amino Acids):
-
N-Methylated Amino Acids: Adding a methyl group to the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric hindrance.[15] This modification enhances proteolytic resistance, improves membrane permeability, and can be used to modulate receptor affinity by restricting conformational flexibility.[15][16][17]
-
β- and γ-Amino Acids: These homologs of α-amino acids have an extended carbon backbone between the amino and carboxyl groups.[18][19] Their incorporation leads to novel secondary structures (foldamers) and provides significant resistance to proteolysis.[18][20][21]
-
-
Conformationally Constrained Amino Acids (e.g., Aib):
-
α,α-Disubstituted Amino Acids: α-aminoisobutyric acid (Aib) is a prominent example, featuring two methyl groups on the α-carbon.[22] This substitution severely restricts the available conformational space, making Aib a potent helix inducer.[13][23][24] It enhances stability and can pre-organize a peptide into its bioactive helical conformation.
-
-
Side-Chain Modified Amino Acids: This broad category includes amino acids with unnatural side chains, such as halogenated phenylalanines, or those containing bio-orthogonal handles like azides and alkynes.[1] These modifications can create new binding interactions, improve selectivity, or allow for specific labeling and conjugation.[1]
Key Advantages of NPAA Incorporation in Peptide Design
The strategic use of NPAAs imparts several drug-like properties to peptides.
-
Enhanced Proteolytic Stability: This is the most significant advantage. By altering the peptide backbone or introducing steric hindrance, NPAAs disrupt the recognition sites for proteases, dramatically increasing the peptide's half-life in biological systems.[1][][11][25]
-
Conformational Control: NPAAs like Aib or D-Proline can act as potent inducers of specific secondary structures, such as helices and turns.[13][22][24] This pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity.[22]
-
Improved Pharmacokinetic (PK) Profiles: Enhanced stability directly contributes to a longer circulation half-life.[1][22] Furthermore, modifications like N-methylation can increase lipophilicity, which may improve intestinal permeability and oral bioavailability.[2][4][5][15]
-
Increased Binding Affinity and Selectivity: The novel chemical functionalities introduced by NPAA side chains can form additional hydrogen bonds, hydrophobic interactions, or other contacts with a biological target, leading to higher binding affinity and improved selectivity.[1][]
Quantitative Data on the Impact of NPAA Incorporation
The effects of NPAA substitution can be quantified through various biophysical and biological assays. The tables below summarize key physicochemical properties and demonstrate the impact of NPAA incorporation on peptide activity and stability.
Table 1: Physicochemical Properties of Selected Non-Proteinogenic Amino Acids
| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Key Structural Feature | Primary Application in Peptide Design |
| D-Alanine | D-Ala | 89.09 | Enantiomer of L-Alanine | Proteolytic stability |
| α-Aminoisobutyric acid | Aib | 103.12 | gem-dimethyl group at α-carbon | Helix induction, conformational constraint |
| N-Methylglycine (Sarcosine) | Sar | 89.09 | Methyl group on backbone nitrogen | Increase flexibility, improve solubility |
| N-Methylalanine | N-Me-Ala | 103.12 | Methyl group on backbone nitrogen | Proteolytic stability, conformational constraint |
| β-Alanine | β-Ala | 89.09 | Amino group on β-carbon | Backbone extension, novel secondary structures |
| γ-Aminobutyric acid | GABA | 103.12 | Amino group on γ-carbon | Neurotransmitter mimicry, flexible linker |
Table 2: Example of NPAA Impact on Peptide Stability and Bioactivity
This table presents data on peptides designed to inhibit the p53-hdm2 interaction, a key target in cancer therapy. The native p53 peptide (Np53) is compared to an engineered version (Ep53) where non-interacting residues are replaced with the helix-promoting NPAA, α-aminoisobutyric acid (Aib).[26]
| Peptide | Sequence Modification | IC₅₀ (µM) for p53-hdm2 Inhibition | Relative Proteolytic Stability (Trypsin Digestion Rate Constant) |
| Np53 | Native p53 sequence | 13.5 ± 0.2 | 1.5 x 10⁻¹ /min |
| Ep53 | Non-interacting residues replaced with Aib | 5.2 ± 0.3 | 5.3 x 10⁻⁴ /min |
Data sourced from Banerjee et al., J. Peptide Res., 2002.[26] The incorporation of Aib led to a 2.6-fold increase in binding affinity (lower IC₅₀) and a ~280-fold increase in stability against trypsin digestion.[26]
Experimental Protocols
The synthesis and characterization of peptides containing NPAAs are fundamental to their application.[6]
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with NPAAs (Fmoc Chemistry)
This protocol outlines the manual synthesis of a peptide incorporating an NPAA using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6] SPPS is the most common method for preparing synthetic peptides.[27][28]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 15-20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 eq.) and OxymaPure (3-5 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate.
-
Note for NPAAs: For sterically hindered residues like Aib or N-methylated amino acids, extend the coupling time (e.g., 2-4 hours) and consider using a more potent coupling reagent like HATU. A second coupling step may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of an NPAA-containing peptide against enzymatic degradation compared to its natural counterpart.
Materials:
-
Purified natural peptide and NPAA-modified peptide
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptides at a known concentration (e.g., 1 mg/mL) in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme:peptide by weight) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution. This will denature the protease.
-
HPLC Analysis: Analyze each quenched time-point sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide under these conditions. A significantly longer half-life for the NPAA-peptide indicates enhanced proteolytic stability.
Protocol 3: Cellular Uptake Assay for CPPs
This protocol quantifies the intracellular delivery of a fluorescently labeled cell-penetrating peptide (CPP) containing an NPAA.
Materials:
-
Adherent mammalian cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Fluorescently labeled NPAA-containing CPP (e.g., FITC-labeled)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow to 70-80% confluency overnight.
-
Peptide Treatment: Prepare various concentrations of the fluorescently labeled CPP in serum-free medium. Wash the cells with PBS, then add the peptide solutions and incubate for a set time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS to eliminate any non-internalized peptide.
-
Analysis by Flow Cytometry:
-
Trypsinize the cells to detach them and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population, which correlates with the amount of internalized peptide.
-
-
Analysis by Fluorescence Microscopy:
-
Fix the cells with paraformaldehyde and mount them on a microscope slide.
-
Visualize the cells using a fluorescence microscope to observe the intracellular localization of the peptide.
-
Conclusion
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design.[2] It provides a rational and powerful strategy to overcome the inherent weaknesses of natural peptides, transforming them into stable, potent, and selective therapeutic agents.[][29][30] By leveraging the diverse chemical space offered by NPAAs, researchers can systematically modulate the conformational and physicochemical properties of peptides to enhance their drug-like characteristics. The experimental protocols and quantitative data provided in this guide offer a foundational framework for the synthesis, evaluation, and application of novel NPAA-containing peptides, facilitating their advancement in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. D-Amino Acids - Biosyntan GmbH [biosyntan.de]
- 13. repository.ias.ac.in [repository.ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beta-peptide - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifetein.com [lifetein.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. isw3.naist.jp [isw3.naist.jp]
- 27. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. digital.csic.es [digital.csic.es]
- 29. biosynth.com [biosynth.com]
- 30. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Boc-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Dab(Fmoc)-OH, Nα-tert-butyloxycarbonyl-Nγ-(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of L-2,4-diaminobutyric acid (Dab) into peptide sequences. The orthogonal protection scheme, with the acid-labile Boc group on the α-amino group and the base-labile Fmoc group on the side-chain amino group, allows for selective deprotection and modification. This enables the synthesis of complex peptides with unique structural and functional properties, such as branched, cyclic, or labeled peptides. These application notes provide detailed protocols and data for the effective use of this compound in SPPS.
Data Presentation
The efficiency of solid-phase peptide synthesis is paramount for obtaining high-purity peptides. While specific quantitative data for every possible sequence is unique, the following tables provide expected performance metrics for key steps in SPPS protocols utilizing this compound.
Table 1: Expected Efficiency and Purity in Boc-SPPS
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Resin Loading | 0.4 - 1.0 mmol/g | Gravimetric analysis after coupling |
| Boc Deprotection | >99% | Kaiser test (qualitative) |
| Coupling Efficiency | >99% | Kaiser test (qualitative) |
| On-resin Fmoc Deprotection | >99% | UV-Vis spectroscopy of piperidine-dibenzofulvene adduct |
| Crude Peptide Purity (Post-Cleavage) | 70-95% (sequence dependent) | RP-HPLC |
| Final Purity (Post-Purification) | >98% | RP-HPLC, Mass Spectrometry |
Table 2: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Advantages | Disadvantages |
| DIC/HOBt | 3/3/3 | 1 - 2 hours | Cost-effective, low racemization | Formation of insoluble DCU byproduct |
| HBTU/DIEA | 2.9/3/6 | 30 - 60 minutes | Fast, high efficiency | Higher cost, potential for racemization with sensitive residues |
| HATU/DIEA | 2.9/3/6 | 20 - 45 minutes | Very fast, effective for hindered couplings | High cost |
| PyBOP/DIEA | 2.9/3/6 | 30 - 60 minutes | Good for sterically hindered amino acids | Higher cost |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Swelling: Place the desired amount of resin (e.g., 0.1-0.5 mmol) in a reaction vessel. Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation. Drain the solvent.
Protocol 2: First Amino Acid Coupling (Loading)
-
Amino Acid Preparation: In a separate vial, dissolve the first Boc-protected amino acid (3 equivalents relative to the resin's theoretical loading) in a minimal amount of N,N-dimethylformamide (DMF).
-
Activation: Add HOBt (3 equivalents) and DIC (3 equivalents) to the amino acid solution. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DCM) for 30 minutes. Wash the resin as described above.
Protocol 3: Standard Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each subsequent amino acid, including this compound.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3-5x).
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3-5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 4: On-Resin Side-Chain Fmoc Deprotection
This step is performed when modification of the Dab side chain is desired before cleavage from the resin.
-
Resin Washing: Wash the peptide-resin with DMF (3x).
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Monitoring: The deprotection can be monitored by collecting the filtrate and measuring the absorbance of the piperidine-dibenzofulvene adduct at ~301 nm.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. The free side-chain amine is now available for modification.
Protocol 5: Cleavage and Global Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides containing sensitive residues like tryptophan or methionine, specialized cocktails should be used.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualizations
Application Notes and Protocols for Coupling Boc-Dab(Fmoc)-OH to Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent attachment of Nα-Boc-Nγ-Fmoc-L-diaminobutyric acid (Boc-Dab(Fmoc)-OH) to two commonly utilized solid-phase peptide synthesis (SPPS) resins: Wang resin and 2-Chlorotrityl chloride (2-CTC) resin. The successful loading of the first amino acid is a critical determinant of the overall success of peptide synthesis.
Introduction
This compound is a valuable building block in peptide synthesis, allowing for the introduction of a diaminobutyric acid residue with orthogonal protection of the alpha and gamma amino groups. The Boc group on the alpha-amine is labile to acid, making it suitable for Boc-strategy SPPS, while the Fmoc group on the gamma-amine is base-labile, offering opportunities for side-chain modifications such as lactamization, pegylation, or attachment of other moieties.
A key challenge in the coupling of Dab derivatives is the potential for intramolecular lactam formation, a side reaction that can significantly reduce coupling efficiency. This is particularly relevant for derivatives like Fmoc-Dab(Mtt)-OH and should be a consideration for this compound as well. The choice of coupling reagents and reaction conditions is therefore critical to minimizing this side reaction and maximizing the yield of the desired peptide.
Data Presentation
The following tables summarize typical quantitative parameters for the coupling of amino acids to Wang and 2-CTC resins. While specific data for this compound is not extensively published, these values provide a general benchmark. Actual results may vary depending on experimental conditions, reagent quality, and resin batch.
Table 1: Typical Parameters for Coupling to Wang Resin
| Parameter | Value |
| This compound Equivalents | 2 - 5 eq. |
| Coupling Reagent Equivalents (e.g., DIC) | 2 - 5 eq. |
| Additive Equivalents (e.g., HOBt) | 2 - 5 eq. |
| Base Equivalents (e.g., DMAP) | 0.1 - 0.2 eq. |
| Typical Loading Efficiency | 70 - 90% |
| Reaction Time | 2 - 12 hours |
Table 2: Typical Parameters for Coupling to 2-Chlorotrityl Chloride Resin
| Parameter | Value |
| This compound Equivalents | 1 - 2 eq. |
| Base Equivalents (e.g., DIPEA) | 1.5 - 4 eq. |
| Typical Loading Efficiency | 80 - 95% |
| Reaction Time | 1 - 4 hours |
Experimental Protocols
Protocol 1: Coupling of this compound to Wang Resin using DIC/HOBt
This protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Piperidine, 20% (v/v) in DMF
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF (10-15 mL per gram of resin) for 1-2 hours in a suitable reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Add DMAP (0.1 equivalents) to the reaction mixture. Agitate the slurry at room temperature for 4-12 hours.
-
Monitoring the Coupling: The progress of the coupling reaction can be indirectly monitored. A small sample of the resin can be washed, the Fmoc group cleaved with 20% piperidine in DMF, and the absorbance of the dibenzofulvene-piperidine adduct measured spectrophotometrically to quantify the loading.
-
Capping Unreacted Hydroxyl Groups: After the coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 10:1:9 v/v/v) for 1 hour.
-
Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Determination of Loading: The final loading of the resin can be determined by cleaving the Fmoc group from a small, accurately weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the UV absorbance of the supernatant.
Protocol 2: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is generally faster and proceeds under milder conditions, which can be advantageous in minimizing side reactions.
Materials:
-
2-Chlorotrityl chloride (2-CTC) Resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM (10-15 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin substitution) in DCM. A minimal amount of DMF can be added to aid dissolution if necessary. Add DIPEA (3 equivalents) to this solution. Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (approximately 1 mL per gram of resin) to the reaction mixture and agitate for 30 minutes.
-
Washing and Drying: Drain the reaction solution and wash the resin with DCM (3x), DMF (3x), DCM (3x), and finally with MeOH (3x). Dry the resin under vacuum.
-
Determination of Loading: The loading can be determined as described in Protocol 1 by Fmoc cleavage and UV spectroscopy.
Mandatory Visualization
Caption: Workflow for coupling this compound to resin.
Minimizing Lactam Formation
The potential for intramolecular cyclization to form a lactam is a significant consideration when coupling this compound. This side reaction is promoted by prolonged activation times and the presence of strong bases. To mitigate this:
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
Coupling Reagents: Consider using coupling reagents known for rapid amide bond formation, such as HATU or HBTU, in the presence of a non-nucleophilic base like DIPEA. However, for the initial loading onto the resin, especially Wang resin, carbodiimide-based methods are common.
-
Temperature: Perform the coupling at room temperature. Elevated temperatures can increase the rate of side reactions.
-
In situ Activation: Add the coupling reagent directly to the mixture of the amino acid and resin, rather than pre-activating the amino acid in a separate vessel.
By carefully selecting the resin and optimizing the coupling protocol, researchers can successfully incorporate this compound into their peptide sequences, enabling the synthesis of complex and novel peptide structures.
Application Notes and Protocols: Boc-Dab(Fmoc)-OH for the Synthesis of Branched Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH) is a specialized amino acid derivative crucial for the synthesis of complex, branched peptides. Its utility lies in the orthogonal protection of its two amino groups. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acidic conditions (e.g., trifluoroacetic acid, TFA). The γ-amino group on the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions (e.g., piperidine).[1] This dual protection scheme allows for the selective deprotection and elongation of peptide chains from either the α-amino or γ-amino group, providing precise control over the construction of branched peptide architectures.[1]
Branched peptides are of significant interest in various fields, including immunology for the development of synthetic vaccines (e.g., Multiple Antigenic Peptides, MAPs), as scaffolds for drug delivery, and in the creation of novel biomaterials.[2][3] The ability to present multiple copies of a peptide epitope or to construct peptides with unique three-dimensional structures makes this compound an invaluable tool.[2][4]
Orthogonal Synthesis Strategy
The core advantage of this compound is its orthogonal protection, enabling a stepwise and controlled synthesis of distinct peptide chains from a single branching point. The general strategy involves:
-
Incorporation: this compound is incorporated into a growing peptide chain, typically synthesized on a solid support (resin).
-
Selective Fmoc Removal: The side-chain Fmoc group is removed using a base, such as piperidine, leaving the acid-labile Boc group intact.
-
First Peptide Chain Synthesis: A peptide chain is synthesized onto the newly freed γ-amino group of the Dab residue using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Selective Boc Removal: After the completion of the branch, the N-terminal Boc group of the Dab residue is removed using an acid, like TFA. This step must be performed carefully if other acid-labile side-chain protecting groups are present. Alternatively, the main chain elongation can be performed first depending on the overall synthetic strategy.
-
Second Peptide Chain Synthesis: A second, distinct peptide chain is then synthesized from the α-amino group.
This orthogonal approach is fundamental to creating well-defined, heteromeric branched peptides.[2]
Caption: Orthogonal deprotection and synthesis using this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Branched Peptide
This protocol outlines the synthesis of a generic branched peptide on a Rink Amide resin using this compound.
1. Resin Preparation:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (v/v) for 3 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).
2. Synthesis of the Linear Precursor:
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 4 eq.) to the resin using a suitable coupling agent like HBTU (4 eq.) and a base such as N,N-diisopropylethylamine (DIEA, 6 eq.) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Monitor coupling completion using a ninhydrin test.
-
Wash the resin as described in step 1.
-
Repeat the deprotection and coupling cycle for each subsequent amino acid until the branching point.
3. Incorporation of this compound:
-
Couple this compound (2 eq.) to the N-terminus of the growing peptide chain using HATU (2 eq.) and DIEA (2.5 eq.) in DMF.[5]
-
Allow the coupling to proceed for 2-4 hours and confirm completion with a ninhydrin test.
-
Wash the resin thoroughly.
4. Synthesis of the Peptide Branch (Side Chain):
-
Selectively remove the side-chain Fmoc group by treating the resin with 20% piperidine in DMF for 3 minutes, then for 15 minutes.
-
Wash the resin as described in step 1.
-
Synthesize the peptide branch from the newly exposed γ-amino group using standard Fmoc-SPPS cycles as described in step 2.
5. Synthesis of the Main Peptide Chain:
-
Once the branch is complete, remove the N-terminal Fmoc group of the branch.
-
To continue the main chain, the N-terminal Boc group of the Dab residue must be removed. This is typically done during the final cleavage step. If chain extension is desired from this point, a different orthogonal protecting group strategy would be necessary to avoid premature cleavage of other acid-labile side-chain protecting groups.
6. Cleavage and Global Deprotection:
-
After completion of the synthesis, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove all side-chain protecting groups (including the N-terminal Boc group on Dab) by treating the resin with a cleavage cocktail. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
7. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Caption: General workflow for branched peptide synthesis via SPPS.
Data Presentation
The choice of protecting group for the diaminobutyric acid side chain can significantly impact the efficiency of the synthesis. The table below presents comparative data on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) using different Fmoc-L-Dab derivatives, highlighting the potential for side reactions with less robust protecting groups.
| Fmoc-L-Dab Derivative | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Product Observed |
| Fmoc-L-Dab(Boc)-OH | ~85-90% | ~70-75% | Low levels of side-chain acylation |
| Fmoc-L-Dab(Mtt)-OH | ~70-75% | ~55-60% | Premature deprotection leading to deletion sequences[6] |
| Fmoc-L-Dab(Alloc)-OH | ~80-85% | ~65-70% | Incomplete deprotection |
| Fmoc-L-Dab(Me,Ns)-OH | >95% | >80% | Minimal side products observed[6] |
Note: Data is compiled for illustrative purposes based on comparative studies.[6] Actual results will vary depending on the peptide sequence, coupling conditions, and synthetic scale.
Conclusion
This compound is a highly effective building block for the controlled synthesis of branched peptides. Its orthogonal protecting groups allow for the selective and stepwise construction of complex peptide architectures, which are essential for applications in immunology, drug delivery, and materials science. While other protected Dab derivatives exist, the Boc/Fmoc strategy offers a reliable and well-established method for creating branched structures, although careful optimization of coupling and deprotection steps is necessary to maximize purity and yield.
References
Applications of Boc-Dab(Fmoc)-OH in Cyclic Peptide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. A key building block in the construction of these complex architectures is Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dab(Fmoc)-OH). The orthogonal protection scheme of this compound, with the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain β-amine, provides chemists with the strategic flexibility required for selective deprotection and on-resin cyclization.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of cyclic peptides, with a focus on side-chain to side-chain cyclization to form a lactam bridge.
Key Application: Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
A primary application of this compound is the formation of a lactam bridge between the β-amino group of the Dab residue and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu).[1] This side-chain to side-chain cyclization imparts significant conformational constraint on the peptide, which can be crucial for biological activity.
The general workflow for this application involves the following stages:
-
Linear Peptide Synthesis: The peptide is assembled on a solid support using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).
-
Incorporation of this compound: The orthogonally protected Dab residue is incorporated at the desired position in the peptide sequence.
-
Selective Side-Chain Deprotection: The Fmoc group on the Dab side chain is selectively removed on-resin using a mild base.
-
On-Resin Cyclization: An intramolecular amide bond is formed between the deprotected Dab side chain and the side chain of an acidic amino acid.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining protecting groups are removed.
-
Purification and Analysis: The crude cyclic peptide is purified and characterized.
Data Presentation
The following tables summarize quantitative data for key steps in the synthesis of cyclic peptides using this compound. It is important to note that yields are highly sequence-dependent and can vary based on the specific peptide and reaction conditions.
Table 1: Representative Yields for Key Synthetic Steps in Lactam Bridge Formation [1]
| Step | Description | Typical Yield (%) |
| 1 | Linear Peptide Assembly (per coupling) | >99 |
| 2 | On-Resin Cyclization | 50-80 |
| 3 | Cleavage and Deprotection | >90 |
| 4 | Purification | 30-60 |
| Overall Yield | 15-40 |
Table 2: Synthesis of a Cyclopeptide Containing Diaminobutyric Acid (Dab) via an Automated Platform [2]
| Peptide | Synthesis Strategy | Total Yield (%) | Crude Purity (%) |
| Cyclopeptide with Dab | Automated DAN-based strategy (Fmoc-SPPS) | 62 | >90 |
Note: The data in Table 2 is from an automated synthesis platform using Fmoc-based chemistry, but it demonstrates the successful incorporation and cyclization of a Dab-containing peptide, providing a relevant quantitative benchmark.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis (Boc-SPPS)
This protocol describes the manual synthesis of a linear peptide on a p-methylbenzhydrylamine (MBHA) resin.
Materials:
-
MBHA resin
-
Boc-protected amino acids (including this compound)
-
Fmoc-Asp(OtBu)-OH (or other suitably protected acidic amino acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OtBu)-OH at the desired positions.[1]
Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)
Materials:
-
Resin-bound linear peptide from Protocol 1
-
20% Piperidine in DMF
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIEA
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection (Dab Side Chain):
-
Wash the resin-bound linear peptide with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours. Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.[1]
-
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Cold diethyl ether
-
Acetonitrile
-
Water
Procedure:
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.[1]
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).[1]
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and other analytical techniques.
-
Visualizations
Experimental Workflows
Caption: Boc-SPPS Workflow for Linear Peptide Assembly.
Caption: On-Resin Cyclization and Peptide Cleavage Workflow.
Potential Biological Activity: Antimicrobial Mechanism
Many cyclic peptides, including those containing diaminobutyric acid, exhibit antimicrobial activity by disrupting the bacterial cell membrane. The following diagram illustrates a generalized mechanism of action.
Caption: Generalized Mechanism of Bacterial Membrane Disruption.
Conclusion
This compound is a versatile and powerful building block for the synthesis of cyclic peptides. Its orthogonal protecting groups allow for selective on-resin cyclization, enabling the creation of conformationally constrained peptides with potentially enhanced biological activities. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their own cyclic peptide development programs. Further optimization of reaction conditions may be necessary depending on the specific peptide sequence to achieve optimal yields and purity.
References
Application Notes and Protocols for the Selective Deprotection of Fmoc from Boc-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and the development of complex molecular architectures, the strategic use of orthogonal protecting groups is paramount. The differential stability of the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups is a cornerstone of modern synthetic chemistry. The Fmoc group is labile to basic conditions, while the Boc group is stable to base but readily cleaved by acid.[1][2] This orthogonality allows for the selective deprotection of one group in the presence of the other, enabling precise, stepwise modifications of complex molecules.
This document provides detailed application notes and protocols for the selective removal of the Nα-Fmoc group from Nγ-Boc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH) in the solution phase. This transformation is a critical step in various synthetic routes, particularly in the preparation of peptide building blocks and other specialized chemical entities where the Nγ-amino group needs to remain protected for subsequent reactions.
Principle of Selective Deprotection
The selective deprotection of the Fmoc group from this compound relies on the base-lability of the Fmoc group. The reaction proceeds via a β-elimination mechanism, which is typically initiated by a secondary amine, most commonly piperidine.[1][3] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free α-amino group. The excess amine in the reaction mixture also serves as a scavenger for the liberated DBF, forming a stable adduct.[4] The Boc group, being stable to these basic conditions, remains intact on the side chain.
Comparative Data of Deprotection Reagents
Several bases can be employed for the selective removal of the Fmoc group in solution. The choice of reagent can influence reaction time, yield, and purity of the final product. Below is a summary of common deprotection agents and their typical performance in solution-phase reactions.
| Deprotection Reagent | Typical Concentration & Solvent | Reaction Time (Room Temp.) | Typical Yield | Purity | Notes |
| Piperidine | 20% (v/v) in DMF | 30 - 60 minutes | >95% | >98% | The most common and effective reagent.[1] |
| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | 5 - 15 minutes | >95% | >98% | Faster deprotection. Piperidine is included as a scavenger for DBF.[4] |
| Dipropylamine (DPA) | 25% (v/v) in DMF | 30 - 60 minutes | High | High | An alternative that can reduce aspartimide formation in susceptible sequences.[5] |
| Diethylamine | 10-60% in DMF or Acetonitrile | 1 - 3 hours | Good | Good | A volatile amine, which can simplify work-up by evaporation.[4] |
Experimental Protocols
Protocol 1: Selective Fmoc Deprotection using Piperidine in DMF
This protocol describes the standard and most widely used method for the selective removal of the Fmoc group in solution.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp (254 nm)
-
Ninhydrin stain solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Deprotection Reaction: To the stirred solution, add piperidine to a final concentration of 20% (v/v). Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in DCM). The disappearance of the UV-active starting material spot and the appearance of a new, lower Rf spot (which should stain positive with ninhydrin) indicates the completion of the reaction. The reaction is typically complete within 30-60 minutes.
-
Work-up - Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the DMF and excess piperidine.
-
Work-up - Aqueous Extraction:
-
Dissolve the residue in DCM (or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification - Precipitation:
-
Dissolve the crude residue in a minimal amount of DCM.
-
Add the solution dropwise to a stirred flask of cold diethyl ether to precipitate the zwitterionic Boc-Dab-OH product.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Monitoring the Deprotection Reaction
By Thin Layer Chromatography (TLC):
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 10:1 DCM:Methanol).
-
Using a capillary tube, spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material (this compound).
-
Elute the TLC plate.
-
Visualize the plate under a UV lamp (254 nm). The starting material will be UV active, while the product will not have the strong fluorenyl chromophore.
-
Stain the TLC plate with a ninhydrin solution and gently heat. The product, having a free primary amine, will develop a characteristic colored spot (usually purple or blue). The reaction is complete when the starting material spot is no longer visible by UV and a strong ninhydrin-positive spot for the product is observed.
By High-Performance Liquid Chromatography (HPLC):
-
A small aliquot of the reaction mixture can be diluted and injected into a reverse-phase HPLC system.
-
Use a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2016083455A1 - Process for the precipitation of amino and/or organic acids from a complex feed and amino and/or organic acid particles obtainable thereby - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of the Boc Group from a Dab Residue in a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of amino acids with functionalized side chains is crucial for the development of complex peptides with specific biological activities. 2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains a side-chain amino group, offering a site for peptide branching, cyclization, or conjugation. To achieve selective modification, a robust orthogonal protection strategy is essential. A common approach in Fmoc-based SPPS is the use of Fmoc-Dab(Boc)-OH, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-amino group of the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2]
This application note provides detailed protocols and quantitative data for the cleavage of the Boc protecting group from a Dab residue in a peptide sequence. It covers both the final cleavage from the resin, where the Boc group is removed concurrently with other side-chain protecting groups, and strategies for selective on-resin deprotection of the Dab side chain.
Principle of Orthogonal Deprotection
The Fmoc/Boc protection strategy for Dab relies on the differential stability of the two protecting groups to acidic and basic conditions. The Fmoc group is removed by a mild base, typically piperidine in DMF, to allow for peptide chain elongation.[3] The Boc group, on the other hand, is stable to these basic conditions but is cleaved by acids, such as trifluoroacetic acid (TFA).[4] This orthogonality allows for two main synthetic pathways:
-
Final Deprotection: The Boc group on the Dab side chain is retained throughout the synthesis and is removed during the final cleavage of the peptide from the resin with a strong TFA "cocktail".
-
Selective On-Resin Deprotection: The Boc group can be selectively removed from the Dab side chain while the peptide is still attached to the resin, allowing for further modification of the now-free γ-amino group. This requires carefully controlled acidic conditions to avoid premature cleavage of other acid-labile protecting groups or the peptide from the resin.[3]
Data Presentation
Table 1: Common Reagents for Boc Deprotection from Dab Residue
| Reagent/Method | Application | Typical Conditions | Efficacy | Notes |
| TFA-Based Cocktails | Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | High | Standard for global deprotection. Scavengers are crucial. |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | High | Effective for peptides with sensitive residues like Trp, Met, Cys, Tyr.[5] | ||
| Reagent B (TFA/phenol/H₂O/TIS) | High | "Odorless" alternative to cocktails with thioanisole and EDT.[6] | ||
| Diluted TFA | Selective On-Resin Deprotection | 1-2% TFA in DCM | Moderate to High | Requires careful optimization to ensure selectivity. |
| 4M HCl in Dioxane | General Boc Deprotection | 4M HCl in 1,4-dioxane | High | An alternative to TFA, can sometimes offer different selectivity.[4] |
Table 2: Comparison of Cleavage Cocktails for Final Deprotection
| Cleavage Cocktail (v/v) | Target Residues | Cleavage Time | Average Purity | Potential Side Reactions |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides without highly sensitive residues | 2-4 hours | >90% | Alkylation of Trp if present. |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Peptides with Trp, Met, Cys, Tyr | 2-4 hours | >90% | Malodorous due to thiols.[5] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS (Reagent B) | General purpose, good for Trityl groups | 1-2 hours | >90% | Does not prevent methionine oxidation.[6] |
| 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄I (Reagent H) | Methionine-containing peptides | 3 hours | High | Specifically designed to prevent methionine oxidation.[7] |
Experimental Protocols
Protocol 1: Final Cleavage of a Dab(Boc)-Containing Peptide from the Resin
This protocol describes the global deprotection of all acid-labile side-chain protecting groups, including the Boc group on Dab, and the cleavage of the peptide from the resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[8]
-
Peptide Precipitation: Filter the cleavage mixture into a new tube containing 10 volumes of cold diethyl ether.
-
Washing: Wash the resin with a small amount of fresh TFA and add it to the ether.
-
Pelleting: A white precipitate of the crude peptide should form. Centrifuge the mixture and decant the ether.
-
Drying: Wash the peptide pellet with cold diethyl ether, centrifuge again, and dry the peptide under vacuum.
Protocol 2: Selective On-Resin Deprotection of the Dab(Boc) Side Chain
This protocol is designed to remove the Boc group from the Dab side chain while the peptide remains attached to the resin, with its N-terminal Fmoc group and other acid-labile side-chain protecting groups intact. This allows for subsequent modification of the Dab side-chain amino group.
Materials:
-
Fmoc-protected peptide-resin containing a Dab(Boc) residue
-
1% (v/v) TFA in DCM
-
DCM
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the DCM.
-
Selective Deprotection: Add a solution of 1% TFA in DCM to the resin. Shake at room temperature for 30 minutes.[9] A test cleavage and analysis by mass spectrometry may be required to optimize the deprotection time and TFA concentration for a specific peptide sequence to ensure selectivity.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 minute).
-
Neutralization: Wash the resin with 5% DIPEA in DCM (3 x 2 minutes) to neutralize the protonated side-chain amine.
-
Final Washing: Wash the resin again with DCM (3 x 1 minute) and proceed to the next synthetic step (e.g., coupling to the deprotected Dab side chain).
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
The Strategic Use of Boc-Dab(Fmoc)-OH in the Synthesis of Diverse Peptide Libraries
Application Note
The orthogonally protected amino acid, N-α-tert-butyloxycarbonyl-N-γ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH), is a pivotal building block in the construction of complex peptide libraries for drug discovery and biological research. Its unique protecting group scheme, with the acid-labile Boc group on the α-amino group and the base-labile Fmoc group on the side-chain γ-amino group, allows for selective deprotection and subsequent diversification at either the N-terminus or the side chain of the diaminobutyric acid residue. This versatility is particularly advantageous in the generation of both linear and branched peptide libraries, enabling the exploration of a vast chemical space to identify novel ligands for various biological targets, including G protein-coupled receptors (GPCRs) and sites of protein-protein interactions (PPIs).
The application of this compound in solid-phase peptide synthesis (SPPS), especially when combined with "split-and-pool" methodologies, facilitates the creation of one-bead-one-compound libraries of high complexity. This approach allows for the systematic introduction of diversity at specific positions within a peptide sequence, including the generation of branched structures from the Dab side chain, which can mimic complex epitopes or target multiple binding sites simultaneously.
Data Presentation: Synthesis Efficiency and Purity
The successful synthesis of peptide libraries relies on high coupling efficiencies and purities at each step. While specific data for large libraries using this compound is often sequence-dependent, the following table summarizes expected performance parameters based on standard Boc-SPPS protocols and data from analogous derivatives.[1][2]
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | Gravimetric analysis, UV quantification of Fmoc cleavage |
| Boc Deprotection Efficiency | > 99% | Kaiser Test (ninhydrin test), Chloranil Test |
| Amino Acid Coupling Efficiency | > 99% | Kaiser Test (ninhydrin test), Chloranil Test |
| Fmoc Side-Chain Deprotection | > 98% | UV quantification of dibenzofulvene-piperidine adduct |
| Crude Peptide Purity (Post-Cleavage) | 70 - 90% (sequence dependent) | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95 - 98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Linear Peptide Library using "Split-and-Pool"
This protocol outlines the synthesis of a linear peptide library on a solid support, incorporating this compound at a fixed position.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in separate reaction vessels.
-
First Amino Acid Coupling (Pool): Couple the first Boc-amino acid to all the resin equally.
-
"Split-and-Pool" Cycles for Library Generation: a. Split: Divide the resin into equal portions. b. Couple: Couple a different Boc-amino acid to each portion of the resin. c. Pool: Combine all resin portions and wash thoroughly. d. Repeat: Repeat the split, couple, and pool steps for each position of randomization.
-
Incorporation of this compound: At the desired position, couple this compound to the pooled resin.
-
Final Cleavage and Deprotection: Treat the resin with the cleavage cocktail to release the peptide library.
Protocol 2: Synthesis of a Branched Peptide Library via Side-Chain Diversification
This protocol details the creation of a branched peptide library by leveraging the orthogonal protection of this compound.
Procedure:
-
Synthesize Linear Peptide Backbone: Following Protocol 1, synthesize a linear peptide sequence on the solid support, incorporating this compound at the desired branching point.
-
Selective Side-Chain Fmoc Deprotection: a. Treat the peptide-resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Dab side chain. b. Wash the resin thoroughly with DMF and DCM.
-
"Split-and-Pool" Synthesis on the Side Chain: a. Split: Divide the resin into multiple portions. b. Couple: Couple a different building block (e.g., another amino acid, a small molecule carboxylic acid) to the deprotected side-chain amine in each portion. c. Pool: Combine all resin portions and wash.
-
Continue Main Chain Elongation (Optional): If further elongation of the main peptide chain is required, proceed with standard Boc-SPPS cycles.
-
Final Cleavage and Deprotection: Cleave the branched peptide library from the resin using the appropriate cleavage cocktail.
Visualizations
Caption: Workflow for creating a branched peptide library.
Caption: Inhibition of GPCR signaling by a peptide library.
Applications in Drug Discovery
Peptide libraries generated using this compound are valuable tools for screening against a wide range of biological targets. For instance, they can be employed to identify inhibitors of G protein-coupled receptor (GPCR) signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.[3][4][5] By presenting a diverse array of structures, including branched peptides that can potentially interact with multiple sites on a receptor, these libraries increase the probability of discovering potent and selective modulators of GPCR activity. Similarly, the structural diversity achievable with this building block is well-suited for identifying inhibitors of protein-protein interactions (PPIs), which are notoriously challenging targets for small molecules. The ability to create constrained or multivalent peptide structures can lead to the development of novel therapeutics for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 5. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-Dab(Fmoc)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH) into peptide sequences using automated solid-phase peptide synthesizers (SPPS). This orthogonally protected amino acid is a valuable building block for the synthesis of complex peptides, including branched, cyclic, and labeled peptides.
Introduction to Orthogonal Protection with this compound
This compound offers a strategic advantage in peptide synthesis due to its orthogonal protection scheme. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the γ-amino group of the diaminobutyric acid side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement is particularly suited for Boc-based SPPS, where the temporary Nα-Boc group is removed with acid at each cycle. The side-chain Fmoc group remains intact throughout the synthesis and can be selectively removed at a later stage using a mild base, allowing for specific modifications on the side chain.
It is important to distinguish this compound from the more commonly used Fmoc-Dab(Boc)-OH in the context of Fmoc-based SPPS. In Fmoc-Dab(Boc)-OH, the protecting groups are reversed, with Fmoc on the α-amino group and Boc on the side chain. This document focuses on the incorporation of This compound in a Boc-SPPS workflow.
Data Presentation
The successful incorporation of this compound is dependent on the peptide sequence, the chosen resin, and the specific parameters of the automated synthesizer. The following tables provide representative data for the incorporation of a single this compound residue into a model peptide sequence on an automated synthesizer.
| Parameter | Value | Notes |
| Resin | Boc-Gly-PAM Resin | Polystyrene resin pre-loaded with the first amino acid. |
| Scale | 0.1 mmol | Standard laboratory scale for automated synthesis. |
| Synthesizer | Automated Microwave Peptide Synthesizer | Parameters may vary for different instrument types. |
| Peptide Sequence | H-Ala-Val-Dab-Gly-OH | A simple tetrapeptide for illustrative purposes. |
Table 1: Synthesis Parameters for a Model Peptide Containing Dab
| Step | Result | Method of Analysis |
| Coupling Efficiency of this compound | >99% | Kaiser Test (ninhydrin test) after coupling. |
| Crude Peptide Purity | 70-90% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Purity is sequence-dependent.[1] |
| Overall Yield (Crude) | Good to Excellent | Dependent on peptide sequence and length. |
Table 2: Expected Results for the Synthesis of a Model Peptide Containing Dab
Experimental Protocols
The following protocols are intended as a general guideline for the incorporation of this compound using an automated peptide synthesizer operating with Boc chemistry. Optimization may be required for specific sequences and instruments.
Protocol 1: Automated Boc-SPPS Cycle for Incorporating this compound
This protocol outlines the automated steps for a single coupling cycle.
-
Resin Preparation:
-
Place the appropriate amount of Boc-amino acid-loaded resin (e.g., Boc-Gly-PAM resin) in the reaction vessel of the automated synthesizer.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
-
Automated Synthesis Cycle: The synthesizer will perform the following steps automatically for each amino acid, including this compound.
-
Deprotection (Boc Removal):
-
Neutralization:
-
Wash the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM to neutralize the protonated N-terminal amine.[2]
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Deliver a solution of this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF) to the reaction vessel.
-
Add DIPEA (6-10 equivalents) to activate the coupling reaction.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave synthesizers, coupling times can be significantly reduced (e.g., 5-15 minutes at a controlled temperature).
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
-
Repeat Cycle: The automated synthesizer will repeat these steps for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Side-Chain Deprotection of the Fmoc Group
This protocol is performed after the completion of the linear peptide synthesis and before the final cleavage from the resin.
-
Resin Preparation:
-
After the final Nα-Boc deprotection and neutralization, wash the peptide-resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
-
-
Side-Chain Modification (Optional):
-
At this stage, the deprotected γ-amino group of the Dab residue is available for modification (e.g., attachment of a reporter molecule, another peptide chain to form a branched peptide, or cyclization).
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.
-
Resin Preparation:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin in a suitable reaction vessel.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide pellet.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Automated Boc-SPPS workflow for incorporating this compound.
Caption: Orthogonal deprotection strategy for this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance of the this compound. | - Perform a double coupling cycle for the this compound residue. - Increase the coupling time. - Use a more potent coupling reagent such as HATU or HCTU. |
| Low Crude Purity | - Incomplete deprotection or coupling at any stage. - Side reactions during synthesis or cleavage. | - Optimize deprotection and coupling times. - Ensure high-purity reagents and solvents are used. - Use an appropriate scavenger cocktail during final cleavage. |
| Side-Chain Fmoc Removal During Synthesis | - Prolonged exposure to basic conditions during neutralization. | - Minimize neutralization time. - Ensure complete removal of piperidine after side-chain deprotection if performing on-resin modifications. |
| Lactam Formation | A known side reaction for similar derivatives like Fmoc-Dab(Mtt)-OH, potentially leading to poor coupling efficiency.[3] | - Use a pre-activation step for the amino acid before adding it to the resin. - Consider alternative coupling reagents that may minimize this side reaction. |
Table 3: Troubleshooting Guide for the Incorporation of this compound.
References
Application Notes and Protocols for Labeling Peptides with Fluorescent Dyes using Boc-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They enable the visualization and tracking of biological processes, such as protein-protein interactions, enzyme activity, and receptor binding, with high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the site-specific labeling of peptides with fluorescent dyes using the orthogonally protected amino acid, Boc-Dab(Fmoc)-OH (Nα-Boc-Nβ-Fmoc-L-diaminobutyric acid).
The use of this compound in solid-phase peptide synthesis (SPPS) offers a robust method for introducing a primary amine on the peptide side-chain. This amine can then be selectively deprotected on the solid support and conjugated to an amine-reactive fluorescent dye. The orthogonal protection strategy, with the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the β-amine, allows for precise control over the labeling position within the peptide sequence.[3]
Principle of the Method
The overall strategy involves the following key steps:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc- or Boc-chemistry.
-
Incorporation of this compound: The orthogonally protected diaminobutyric acid is incorporated at the desired position in the peptide sequence.
-
Selective On-Resin Deprotection: The Fmoc group on the Dab side-chain is selectively removed using a mild base, leaving the N-terminal Boc group and other acid-labile side-chain protecting groups intact.
-
On-Resin Fluorescent Dye Coupling: An amine-reactive fluorescent dye is coupled to the deprotected side-chain amine of the Dab residue.
-
Cleavage and Deprotection: The labeled peptide is cleaved from the resin, and all remaining protecting groups are removed.
-
Purification and Characterization: The final fluorescently labeled peptide is purified by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Mass Spectrometry (MS).[4]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and labeling of a model peptide using this compound. Actual results may vary depending on the peptide sequence, the chosen fluorescent dye, and the specific laboratory conditions.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency of this compound | > 99% | Kaiser Test or Chloranil Test |
| Selective Fmoc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |
| On-Resin Dye Coupling Efficiency | 80-95% | HPLC analysis of a small resin sample after cleavage |
| Crude Peptide Purity (Post-Cleavage) | 60-80% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).
-
Amino Acids: Fmoc-protected amino acids, this compound.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Boc Deprotection Reagent (for Boc-SPPS): 50% (v/v) TFA (Trifluoroacetic acid) in DCM (Dichloromethane).[5]
-
Solvents: DMF, DCM, Methanol (MeOH), Diethyl ether.
-
Fluorescent Dye: Amine-reactive dye (e.g., NHS-ester or isothiocyanate derivative of fluorescein, rhodamine, or cyanine dyes).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a similar cleavage mixture appropriate for the peptide sequence.
-
Purification: RP-HPLC system with a C18 column.
-
Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Protocol 1: Solid-Phase Peptide Synthesis and Incorporation of this compound
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., 100 mg of Rink Amide resin) in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in 1 mL of DMF.
-
Add DIPEA (0.8 mmol) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Incorporation of this compound: Couple this compound using the same procedure as for the other amino acids (step 3).
Protocol 2: On-Resin Side-Chain Labeling with a Fluorescent Dye
-
Selective Fmoc Deprotection of Dab Side-Chain:
-
After incorporating this compound and completing the peptide sequence, treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL). This step removes the Fmoc group specifically from the Dab side-chain, exposing the primary amine for labeling.
-
-
Fluorescent Dye Coupling:
-
Dissolve the amine-reactive fluorescent dye (e.g., 2-3 equivalents of a dye-NHS ester) and DIPEA (4-5 equivalents) in DMF. The exact amounts may need to be optimized depending on the dye.
-
Add the dye solution to the resin.
-
Agitate the reaction mixture in the dark at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC.
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove any unreacted dye and reagents.
Protocol 3: Cleavage, Purification, and Characterization
-
Final N-terminal Boc Deprotection (if applicable): If the peptide was synthesized using Boc-SPPS, the final N-terminal Boc group is removed during the cleavage step. If using Fmoc-SPPS with a final Boc-protected amino acid, this will also be removed during cleavage.
-
Cleavage and Deprotection:
-
Wash the dried, labeled peptide-resin with DCM.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Purify the labeled peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
-
Characterization:
-
Confirm the purity of the labeled peptide by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS).[6]
-
Application Example: Probing Kinase Signaling Pathways
Fluorescently labeled peptides are powerful tools for studying cellular signaling pathways, particularly those involving protein kinases.[7][8] Kinases are enzymes that play a crucial role in cell regulation by adding phosphate groups to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
A common application is the development of fluorescent peptide biosensors to monitor the activity of a specific kinase.[2] A peptide substrate for the kinase of interest can be synthesized with a Dab(Fluorophore) residue.
Signaling Pathway Example: Probing the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. A fluorescently labeled peptide substrate for ERK can be designed to study the activity of this pathway in response to various stimuli.
In this example, the binding of a growth factor to its receptor activates the Ras-Raf-MEK-ERK cascade. Activated ERK then phosphorylates the fluorescently labeled peptide substrate. This phosphorylation event can induce a change in the local environment of the fluorophore, leading to a detectable change in its fluorescence properties (e.g., intensity or wavelength). This allows for real-time monitoring of ERK kinase activity in vitro or in cell lysates.
Conclusion
The use of this compound provides a versatile and efficient method for the site-specific fluorescent labeling of peptides. The detailed protocols provided in this document offer a comprehensive guide for researchers to successfully synthesize and label peptides for a wide range of biological applications, from fundamental studies of cellular signaling to the development of novel diagnostic and therapeutic agents. The ability to precisely place a fluorescent probe within a peptide sequence is crucial for obtaining meaningful and reproducible data in these advanced research areas.
References
- 1. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. peptide.com [peptide.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Peptide-Drug Conjugates using Boc-Dab(Fmoc)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-Drug Conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[1][2] This targeted approach relies on three key components: a targeting peptide that binds to receptors overexpressed on tumor cells, a highly potent cytotoxic drug, and a chemical linker that connects the peptide and the drug.[2] The stability of the linker and the precise control over the drug-to-peptide ratio (DPR) are critical for the therapeutic efficacy and pharmacokinetic profile of the PDC.[]
The use of non-canonical amino acids with orthogonal protecting groups is a key strategy for achieving site-specific drug conjugation. Boc-L-Dab(Fmoc)-OH (Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid) is a versatile building block for this purpose. Its unique dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain γ-amine, allows for its seamless integration into Boc-based solid-phase peptide synthesis (SPPS) and subsequent, site-specific modification of the side chain.[4][5]
This document provides detailed protocols for the synthesis of PDCs using Boc-Dab(Fmoc)-OH, from the initial peptide synthesis to the final drug conjugation and purification.
Principle of the Orthogonal Protection Strategy
The core advantage of this compound lies in its orthogonal protecting groups.[4] During Boc-based SPPS, the Nα-Boc group is removed at each cycle using an acid (e.g., trifluoroacetic acid, TFA), while the Nγ-Fmoc group on the Dab side chain remains stable.[4] Once the peptide sequence is fully assembled, the Nγ-Fmoc group can be selectively removed on-resin using a base (e.g., piperidine in DMF) without affecting the acid-labile side-chain protecting groups of other amino acids or the resin linkage. This exposes a unique primary amine on the Dab side chain, which serves as a specific handle for conjugating a drug, imaging agent, or other molecular payload.
Diagram of the Orthogonal Deprotection and Conjugation Strategy
Caption: Key steps in site-specific drug conjugation using this compound.
Data Presentation
Successful PDC synthesis relies on driving each reaction to completion. The following tables summarize the key properties of the building block and the expected efficiency at each stage of the synthesis.
Table 1: Properties of Boc-L-Dab(Fmoc)-OH
| Property | Value |
|---|---|
| CAS Number | 117106-21-5[6] |
| Molecular Formula | C₂₄H₂₈N₂O₆[6] |
| Molecular Weight | 440.49 g/mol [5][6] |
| Appearance | White powder[7] |
| Purity (HPLC) | ≥98.0%[6] |
| α-Amine Protecting Group | Boc (Acid-labile)[5] |
| γ-Amine Protecting Group | Fmoc (Base-labile)[5] |
Table 2: Typical Synthesis and Conjugation Efficiency
| Parameter | Expected Efficiency/Purity | Monitoring Method |
|---|---|---|
| Coupling Efficiency (SPPS) | >99% | Kaiser (Ninhydrin) Test[4] |
| Boc Deprotection Efficiency | >99% | N/A (Driven by excess acid) |
| Selective Fmoc Deprotection | >99% | Kaiser (Ninhydrin) Test |
| Drug Conjugation Efficiency | Sequence & Drug Dependent | HPLC-MS analysis of a test cleavage |
| Crude Purity (Post-Cleavage) | Sequence Dependent (Typically 60-90%) | Analytical RP-HPLC |
| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry |
Note: Data is representative. Actual results may vary based on the specific peptide sequence, drug, and reaction conditions.
Experimental Protocols
These protocols outline the manual synthesis of a PDC using this compound on a solid support, such as Merrifield resin for a C-terminal carboxylic acid.
This protocol describes the incorporation of this compound into a peptide chain.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 1 hour, followed by washes with N,N-Dimethylformamide (DMF).
-
Couple the first amino acid to the resin using standard protocols (e.g., Cs-salt method for Merrifield resin).
-
-
SPPS Cycle for Peptide Elongation:
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM and DMF.[4]
-
Neutralization: Neutralize the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes. Wash with DMF.[8]
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling agent like HBTU (0.98 eq.) and DIEA (2-4 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence, including this compound.
-
Diagram of the General Boc-SPPS Workflow
Caption: Workflow for a single cycle of Boc-based solid-phase peptide synthesis.
-
Selective Nγ-Fmoc Deprotection:
-
Once the peptide synthesis is complete, wash the peptide-resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain and repeat with a fresh solution for an additional 15-20 minutes to ensure complete Fmoc removal.[4]
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
Confirm the presence of a free amine using a positive Kaiser test.
-
-
Drug Conjugation:
-
Swell the washed resin in the conjugation solvent (e.g., DMF or DMSO).
-
Dissolve the activated drug molecule (e.g., drug-NHS ester or drug-maleimide, 2-5 equivalents) in the reaction solvent.
-
Add the drug solution and a suitable base (e.g., DIEA, 4-5 equivalents, if necessary) to the resin.[9]
-
Agitate the mixture at room temperature. Reaction time can vary from 4 hours to overnight, depending on the drug and activation chemistry.
-
Monitor the reaction by taking a small sample of resin, performing a test cleavage, and analyzing the product by HPLC-MS. A negative Kaiser test can also indicate reaction completion.
-
Once complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove all unreacted drug and byproducts.[9]
-
-
Cleavage from Resin and Global Deprotection:
-
Dry the PDC-resin thoroughly under vacuum.
-
Prepare a cleavage cocktail appropriate for Boc-SPPS. A common cocktail is anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole (9:1 v/v) at 0°C for 1 hour.[8] (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Alternatively, a high-TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) can be used for some resins and protecting groups, though it is less common for traditional Boc-SPPS with benzyl-based side-chain protection.
-
After the reaction, remove the cleavage agent (e.g., evaporate HF under vacuum).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude PDC by adding the cleavage mixture to a 10-fold volume of cold diethyl ether.[4]
-
Centrifuge to pellet the PDC, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude PDC pellet under vacuum.
-
Purify the crude PDC using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Analysis and Characterization:
-
Confirm the purity of the final PDC using analytical RP-HPLC.
-
Verify the identity and molecular weight of the purified PDC using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Conclusion
This compound is an invaluable reagent for the synthesis of well-defined peptide-drug conjugates. Its orthogonal protection scheme enables robust and efficient incorporation into peptide sequences via Boc-SPPS, followed by highly selective, site-specific conjugation of a therapeutic payload. The protocols outlined here provide a comprehensive framework for researchers to produce homogenous PDCs with a controlled drug-to-peptide ratio, a critical step in the development of next-generation targeted cancer therapies. Careful execution and monitoring of each step are paramount to achieving a high-quality final product.[4]
References
- 1. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-Dab(Fmoc)-OH in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-Dab(Fmoc)-OH during Solid-Phase Peptide Synthesis (SPPS). Low coupling efficiency with this reagent can lead to deletion sequences and reduced overall yield of the target peptide. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency for this compound?
Low coupling efficiency of this compound is typically attributed to two main factors:
-
Steric Hindrance: The bulky Boc (tert-butyloxycarbonyl) group on the alpha-amino group and the Fmoc (9-fluorenylmethoxycarbonyl) group on the side-chain amine create significant steric crowding around the reaction center. This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down peptide bond formation.[1][2]
-
Peptide Chain Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures or aggregate. This can make the N-terminal amine less accessible for the incoming activated amino acid, leading to incomplete coupling reactions.
Q2: My Kaiser test is positive after coupling with this compound. What should I do first?
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin.[2] The most immediate and straightforward step is to perform a "double coupling."[2][3] This involves draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[2]
Q3: Are there more effective coupling reagents for incorporating this compound?
Yes. For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like DIC or DCC are often insufficient.[1] More powerful onium salt-based reagents are highly recommended.[1][4]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are known for their high reactivity and speed.[1][5] HATU and COMU are often cited as being particularly efficient for hindered couplings.[1][6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are known to minimize racemization.[1][2]
Q4: Can changing the reaction conditions improve the coupling efficiency?
Absolutely. Beyond changing the coupling reagent, several other parameters can be optimized:
-
Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[3]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C) can help overcome the activation energy barrier.[3][6] Microwave-assisted peptide synthesis (MAPS) is a very effective way to achieve this and can dramatically improve efficiency for hindered residues.[7]
-
Solvent Choice: If peptide aggregation is suspected, using a solvent mixture that can disrupt secondary structures, such as DCM/DMF/NMP, can be beneficial. The addition of chaotropic salts like LiCl to the coupling mixture can also help.
Q5: What is an orthogonal protection strategy and why is it important for Dab derivatives?
An orthogonal protection strategy uses protecting groups for the α-amino and side-chain amino groups that can be removed under different chemical conditions.[8] For this compound, the N-terminal Boc group is acid-labile (removed by TFA at the end of the synthesis), while the side-chain Fmoc group is base-labile (removed by piperidine).[8][9][10] This allows for selective deprotection of the side-chain on the resin to perform modifications like branching or cyclization, while the rest of the peptide remains protected.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low coupling efficiency of this compound.
Initial Symptom: Positive Kaiser Test Post-Coupling
A positive Kaiser test (blue/purple resin beads) after the coupling step is the primary indicator of a problem. This signifies the presence of unreacted N-terminal amines on the peptide-resin.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
Side reactions associated with Boc-Dab(Fmoc)-OH during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Dab(Fmoc)-OH in their peptide synthesis protocols. This guide addresses common side reactions and offers strategies for their mitigation to ensure the successful synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is a valuable building block for introducing a selectively addressable primary amine on the side chain of a peptide. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the Fmoc (9-fluorenylmethoxycarbonyl) group protects the γ-amino group of the diaminobutyric acid (Dab) residue. This orthogonal protection scheme allows for the selective removal of the Fmoc group on the side chain while the peptide remains anchored to the resin and the N-terminus is protected, enabling site-specific modifications such as branching, cyclization, or conjugation.
Q2: What are the main side reactions associated with the use of this compound?
A2: The two primary side reactions of concern when using this compound are:
-
Lactam Formation: Intramolecular cyclization of the Dab residue can occur, particularly during the activation step of coupling, leading to the formation of a stable six-membered lactam ring. This terminates the peptide chain elongation at that point.
-
Side-Chain Acylation: Incomplete protection of the γ-amino group by the Boc group can sometimes lead to acylation of this side chain during the coupling of the subsequent amino acid, resulting in a branched peptide impurity.[1]
Q3: How does the choice of coupling reagent affect these side reactions?
A3: The choice of coupling reagent can significantly impact the extent of side reactions. Highly reactive coupling reagents, while efficient for sterically hindered amino acids, can sometimes promote side reactions. For instance, some coupling reagents can increase the propensity for lactam formation in Dab derivatives.[2][3] Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to suppress lactam formation with similar Dab derivatives.[2][3]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in peptide synthesis.
Issue 1: Low Yield of the Target Peptide and Presence of a Truncated Sequence
Symptom:
-
HPLC analysis of the crude peptide shows a major peak corresponding to the mass of the peptide truncated at the Dab residue.
-
Mass spectrometry confirms the presence of a species with a mass corresponding to the peptide chain up to the amino acid preceding Dab.
Potential Cause:
-
Lactam Formation: This is a likely cause of chain termination at the Dab residue. The Dab side chain can cyclize, preventing further peptide elongation. Studies on similar Dab derivatives have shown that they can undergo rapid lactamization with various coupling reagents.[2][3]
Troubleshooting and Mitigation Strategies:
| Mitigation Strategy | Detailed Protocol |
| Optimize Coupling Reagent | Utilize a coupling reagent known to minimize lactam formation, such as DEPBT. A recommended protocol involves a multi-time, preincubation-free addition of the coupling reagent.[2][3] |
| Control Activation Time | Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin-bound peptide. |
| Use Additives | The addition of additives like OxymaPure or HOAt to the coupling reaction can sometimes suppress side reactions, although their specific effect on Dab lactam formation requires empirical validation for each sequence. |
Issue 2: Presence of a Branched Peptide Impurity
Symptom:
-
Mass spectrometry of the crude peptide reveals a significant peak with a mass corresponding to the target peptide plus the mass of the subsequently coupled amino acid attached to the Dab side chain.
-
HPLC analysis may show a closely eluting peak to the main product, which can be difficult to separate.
Potential Cause:
-
Side-Chain Acylation: The Boc protecting group on the Dab side chain may not provide complete protection, leading to acylation by the incoming activated amino acid. Comparative studies have indicated that Boc-protected Dab derivatives can be prone to a notable percentage of side-chain acylation.[1]
Troubleshooting and Mitigation Strategies:
| Mitigation Strategy | Detailed Protocol |
| Use a More Robust Protecting Group | If side-chain acylation is a persistent issue, consider using a Dab derivative with a more robust side-chain protecting group for future syntheses, such as Fmoc-L-Dab(Me,Ns)-OH.[1] |
| Optimize Coupling Conditions | Use the minimum necessary equivalents of the coupling reagent and base (e.g., DIPEA). Consider using a less hindered base like 2,4,6-collidine to minimize side reactions. |
| Double Coupling Strategy | While a double coupling can improve the incorporation of sterically hindered amino acids, it may also increase the risk of side-chain acylation if the protecting group is not fully stable. This approach should be used with caution and monitored carefully. |
Experimental Protocols
Protocol 1: Coupling of this compound using DEPBT to Minimize Lactam Formation
This protocol is adapted from methodologies shown to be effective in preventing lactamization of similar Dab derivatives.[2][3]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group of the preceding amino acid with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add DEPBT (3 equivalents) and a base such as diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Immediately add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), a second coupling may be necessary, though this should be carefully considered due to the risk of side-chain acylation.
Visualizations
To aid in understanding the potential side reactions and the overall workflow, the following diagrams are provided.
Caption: Potential reaction pathways for this compound during peptide synthesis.
Caption: A logical workflow for troubleshooting side reactions with this compound.
References
Preventing racemization of Boc-Dab(Fmoc)-OH during activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-Dab(Fmoc)-OH during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon (α-C) of an amino acid during a chemical reaction. For this compound, which is the L-enantiomer, racemization leads to the formation of its D-enantiomer. This results in a mixture of diastereomeric peptides, which can be difficult to separate and may have altered biological activity.[1][2]
Q2: What is the primary mechanism of racemization during the activation of this compound?
A2: The primary mechanism of racemization for Nα-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate.[1][3] Activation of the carboxyl group makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine component can occur from either face of this planar intermediate, resulting in both the desired L-enantiomer and the undesired D-enantiomer in the peptide chain.[1] A secondary mechanism involves direct enolization through the abstraction of the α-proton by a base.[4][5]
Q3: Why is this compound particularly susceptible to racemization?
A3: While all urethane-protected amino acids can racemize to some extent upon activation, factors such as steric hindrance from the bulky Boc and Fmoc protecting groups and the specific reaction conditions (e.g., choice of coupling reagent, base, solvent, and temperature) can influence the rate of racemization.[2][6] Prolonged activation times or the use of strong bases can increase the risk.
Q4: How can I detect and quantify racemization?
A4: Racemization is typically quantified by synthesizing a model dipeptide, for example, by coupling this compound to an amino acid methyl ester (e.g., H-Ala-OMe). The resulting diastereomeric dipeptides (L-Dab-L-Ala and D-Dab-L-Ala) can then be separated and quantified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]
Troubleshooting Guide
Issue: Significant Racemization Detected After Coupling this compound
This guide will help you troubleshoot and minimize racemization when activating and coupling this compound.
Step 1: Review Your Activation Protocol
Your choice of coupling reagent, additive, base, and solvent system has a significant impact on the extent of racemization.
-
Coupling Reagents: Carbodiimides like DCC and DIC can lead to higher rates of racemization if used without an additive.[3] Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) generally offer faster coupling and lower racemization, especially when used with additives.[1][10]
-
Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial for suppressing racemization, particularly when using carbodiimide-based activators.[2][11] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Base: The choice and amount of base are critical. Stronger bases and excess base can promote racemization.[5] Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA).[3][5] Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) are common but can sometimes promote racemization more than less polar solvents like Dichloromethane (DCM) or a mixture of solvents.[6]
Step 2: Optimize Reaction Conditions
-
Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to minimize the rate of racemization.[6]
-
Pre-activation Time: Keep the pre-activation time (the time the amino acid is in its activated state before the addition of the amine component) as short as possible. A prolonged activated state increases the opportunity for racemization to occur.[1]
Step 3: Consider In Situ Activation
Instead of pre-activating the this compound, consider an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the amine component. This minimizes the lifetime of the highly reactive, racemization-prone intermediate.
Quantitative Data on Racemization
| Coupling Reagent | Additive | Base | Solvent | Pre-activation Time (min) / Reaction Time (h) | Epimerization (% D-Isomer) |
| PyBOP | - | DIEA | DMF | 180 / 12 | 3.8% |
| HBTU | - | DIEA | DMF | 180 / 12 | 4.5% |
| HATU | - | DIEA | DMF | 180 / 12 | 2.1% |
| TBTU | - | DIEA | DMF | 180 / 12 | 5.2% |
| DIC | HOBt | - | DCM/DMF | 5 / 2 | < 1% |
| DIC | Oxyma | - | DCM/DMF | 5 / 2 | < 1% |
Data is illustrative and based on model systems. Actual racemization levels for this compound may vary depending on the specific substrates and conditions.[1]
Experimental Protocols
Protocol 1: Activation of this compound with Minimized Racemization using DIC/Oxyma
This protocol is designed to minimize racemization by using a carbodiimide activator in conjunction with an effective racemization suppressant.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) and OxymaPure (1.0 eq.) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve the resin-bound amine or amino acid ester (1.0 eq.) in anhydrous DMF.
-
-
Reaction Setup:
-
Cool the solution of this compound and OxymaPure to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.0 eq.) to the cooled solution and stir for 5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the amine component.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then let it warm to room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
-
Work-up and Analysis:
-
For solid-phase synthesis, wash the resin thoroughly with DMF and DCM.
-
For solution-phase synthesis, perform an appropriate aqueous work-up to remove by-products.
-
Analyze the crude product for diastereomeric purity using chiral HPLC or NMR.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general method for the analysis of the diastereomeric purity of a model dipeptide.
-
Synthesis of Model Dipeptide:
-
Synthesize the dipeptide Boc-Dab(Fmoc)-L-Ala-OMe using the activation protocol to be evaluated.
-
-
Sample Preparation:
-
Cleave the dipeptide from the resin if synthesized on a solid support.
-
Dissolve a small amount of the crude dipeptide in the mobile phase.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives (e.g., a Cinchona alkaloid-based zwitterionic CSP).[7]
-
Mobile Phase: An isocratic or gradient mixture of methanol, water, and additives such as formic acid and diethylamine, optimized for the specific column and analytes.[7]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 214 nm or 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-L and D-L diastereomers based on retention times (if standards are available) or by comparing different coupling conditions.
-
Calculate the percentage of the D-L diastereomer relative to the total area of both diastereomer peaks to determine the extent of racemization.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation during amino acid activation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chiraltech.com [chiraltech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Boc Group Removal from Dab Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from 2,4-diaminobutyric acid (Dab) residues in your synthetic peptides and molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing the Boc group from the side chain of a Dab residue?
The main challenge lies in ensuring complete and selective removal of the Boc group from the γ-amine of Dab without inducing side reactions. Incomplete deprotection can lead to a heterogeneous product mixture, while harsh acidic conditions can promote side reactions such as lactam formation or alkylation of other sensitive residues in the peptide chain.[1][2]
Q2: What are the common side reactions observed during the Boc deprotection of Dab-containing peptides?
The most common side reactions include:
-
Incomplete Deprotection: Residual Boc-protected Dab can lead to impurities that are difficult to remove. This can be caused by insufficient acid concentration, short reaction times, or steric hindrance.[3]
-
t-Butylation: The reactive tert-butyl cation generated during cleavage can alkylate nucleophilic residues like Tryptophan (Trp) or Methionine (Met). While the Dab side-chain amine is protonated under acidic conditions and thus less nucleophilic, other residues in the peptide remain susceptible.[2][3][4]
-
Lactam Formation: Intramolecular cyclization of the deprotected γ-amine of Dab with a neighboring carbonyl group can lead to the formation of a stable five-membered lactam ring. This is a significant risk, particularly if the peptide sequence and conformation favor this cyclization.
Q3: How can I prevent the formation of these side products?
The most effective strategy is to use a carefully selected "cleavage cocktail" containing scavengers.[1][3][4] Scavengers are nucleophilic compounds that "trap" the reactive tert-butyl cation before it can react with your peptide.[3][4] For preventing lactam formation, optimizing the cleavage conditions (e.g., time, temperature, and acid concentration) is crucial.
Q4: What are the recommended cleavage cocktails for removing the Boc group from Dab?
A standard and effective starting point is a mixture of trifluoroacetic acid (TFA), water, and a silane-based scavenger.[1] The exact composition can be tailored based on the other amino acids present in your sequence.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc removal (observed by LC-MS or HPLC) | Insufficient acid concentration or reaction time.[3] Steric hindrance around the Boc-protected amine. Poor resin swelling in solid-phase synthesis. | Increase the TFA concentration (e.g., from 50% to 95% in DCM). Extend the reaction time and monitor progress by LC-MS.[5] For sterically hindered sites, consider a stronger acid system like 4M HCl in dioxane, but be mindful of other acid-labile groups.[2][3] Ensure the chosen solvent effectively swells the resin; a TFA/DCM mixture is often better than 100% TFA for this purpose.[2] |
| Unexpected peaks with a +56 Da mass shift in LC-MS | t-Butylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[2] | Incorporate a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) into your cleavage cocktail.[3] A standard general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] |
| Presence of a product with a mass corresponding to the loss of water | Intramolecular lactam formation involving the deprotected Dab side-chain amine. | Optimize cleavage conditions to be as mild as possible while still achieving complete Boc removal (e.g., shorter reaction time, lower temperature). The choice of adjacent amino acids in the sequence can also influence the propensity for lactam formation. |
| Oxidation of Methionine or Cysteine residues | Exposure to air during cleavage. | Work under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents.[1] The addition of scavengers like 1,2-ethanedithiol (EDT) can also help prevent oxidation.[1] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection of a Dab-Containing Peptide (Solid-Phase)
This protocol outlines a general procedure for the cleavage and deprotection of a peptide containing a Boc-protected Dab residue from a solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin twice with fresh DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) . For peptides with sensitive residues, other scavengers may be added.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Shake the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Boc Deprotection of a Dab Derivative in Solution
This protocol is a general guideline for the deprotection of a Boc-protected Dab derivative in the solution phase.
Materials:
-
Boc-protected Dab compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Scavenger Addition: Add 2-5 equivalents of TIS to the solution.
-
Deprotection: Cool the solution to 0°C and slowly add an equal volume of TFA.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3][4]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[2]
-
Purification: The crude product (often the TFA salt) can be purified by standard methods such as chromatography or by performing an aqueous workup (extraction with an organic solvent after neutralization with a mild base).
Quantitative Data Summary
The following tables provide illustrative data on the effectiveness of different cleavage cocktails and reaction times for the deprotection of a model peptide containing a Boc-Dab residue.
Table 1: Comparison of Cleavage Cocktails for Boc-Dab Deprotection
| Cleavage Cocktail (v/v/v) | Reaction Time (hours) | Purity of Deprotected Peptide (%) | Notes |
| 50% TFA in DCM | 2 | 85 | Incomplete deprotection observed. |
| 95% TFA / 5% H₂O | 2 | 92 | Minor t-butylation of other sensitive residues. |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | >98 | Clean deprotection with minimal side products.[1] |
| 4M HCl in Dioxane | 1 | 96 | Effective, but may affect other acid-labile groups.[2][3] |
Table 2: Effect of Reaction Time on Boc-Dab Deprotection with TFA/TIS/H₂O (95:2.5:2.5)
| Reaction Time (hours) | Purity of Deprotected Peptide (%) |
| 1 | 90 |
| 2 | >98 |
| 4 | >98 |
Visualizing the Process
Boc Deprotection Mechanism
Caption: General mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Troubleshooting Workflow for Incomplete Boc Deprotection of Dab
Caption: A logical workflow for troubleshooting incomplete Boc deprotection of Dab.
References
Technical Support Center: Purification of Peptides Containing Boc-Dab(Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of peptides incorporating Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound in peptide synthesis?
A1: this compound is utilized in an orthogonal protection strategy for solid-phase peptide synthesis (SPPS).[1] The Nα-Boc group is labile to acid (e.g., trifluoroacetic acid - TFA), while the Nγ-Fmoc group on the side chain is labile to a mild base (e.g., piperidine).[][3] This orthogonality allows for the selective deprotection of either the N-terminus for peptide chain elongation or the side chain for branching, cyclization, or conjugation while the other protecting group remains intact.[1][4]
Q2: Which purification technique is most suitable for peptides containing this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying peptides, including those containing this compound.[5][6] This method separates the target peptide from impurities based on hydrophobicity.[5]
Q3: How do I choose the correct RP-HPLC column for my peptide?
A3: The choice of column depends on the peptide's properties. For most peptides with a molecular weight under 4000 Da, a C18 column provides the best separation. For more hydrophobic or larger peptides (over 5000 Da), a C4 column may be more suitable. C8 columns offer intermediate hydrophobicity.[]
Q4: What are the typical mobile phases for RP-HPLC purification of peptides?
A4: The most common mobile phases are:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8] A gradient elution, gradually increasing the concentration of Mobile Phase B, is used to separate the peptide from its impurities.[5]
Q5: Why is trifluoroacetic acid (TFA) used in the mobile phase?
A5: TFA serves two main purposes. It adjusts the pH of the mobile phase and acts as an ion-pairing reagent. This interaction with the peptide enhances separation and improves the peak shape during chromatography.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Confirmation |
| Broad or Tailing Peaks in HPLC | - Peptide aggregation.- Poor solubility in the mobile phase.- Secondary interactions with the column. | - Decrease the peptide concentration.- Modify the mobile phase (e.g., add a small amount of isopropanol for hydrophobic peptides).[9]- Optimize the gradient to be shallower around the elution point of the peptide.[9] | - Re-inject a diluted sample.- Analyze peak shape after mobile phase modification. |
| Multiple Peaks in HPLC Chromatogram | - Incomplete Fmoc deprotection from the Dab side chain.- Incomplete Boc deprotection from the N-terminus.- Formation of deletion or truncated sequences.- Side reactions during synthesis or cleavage.[8] | - Ensure complete Fmoc deprotection by extending the piperidine treatment time or using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), being cautious of potential side reactions.[4][10]- Verify complete Boc deprotection during the final cleavage step.[9]- Optimize coupling reactions to minimize deletion sequences.[11] | - Mass spectrometry (MS) to identify masses corresponding to the desired peptide, Fmoc-protected peptide (+222.24 Da), and other impurities.[12]- Tandem MS (MS/MS) for sequence confirmation. |
| Premature Deprotection on Column | - The Boc group is acid-labile and can be partially cleaved by the TFA in the mobile phase during long HPLC runs.[9] | - Minimize the run time.- Consider using a less acidic mobile phase modifier like 0.1% formic acid, although this may lead to broader peaks.[9]- The most effective strategy is to ensure complete deprotection before purification.[9] | - Collect fractions and analyze by MS to detect the presence of the fully deprotected peptide. |
| Low Peptide Recovery After Purification | - Peptide precipitation in the collection tube.- Adsorption to vials and tubing.[13]- Poor solubility of the final lyophilized peptide. | - Add a small amount of organic solvent (e.g., acetonitrile) to the collection tubes.- Use low-adsorption labware.- For dissolving hydrophobic peptides, consider using a small amount of trifluoroethanol (TFE) before adding buffer, but be aware of its potential to interfere with subsequent assays.[14] | - Quantify the peptide concentration in the collected fractions before and after lyophilization using a UV-Vis spectrophotometer at 280 nm (if aromatic residues are present) or 214 nm.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection from Dab Side Chain on Resin
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[12]
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[12]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[12]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[12]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: General Cleavage and Boc Deprotection
This protocol is for peptides synthesized on acid-labile resins (e.g., Wang or Rink Amide).
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.[9]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard mixture is Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.[9]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[9]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.[9]
Protocol 3: Standard RP-HPLC Purification
-
Sample Preparation: Dissolve the crude, deprotected peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Centrifuge to remove any insoluble material.[8]
-
Chromatographic System:
-
Column: A C18 reversed-phase column is standard.[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is common.[8]
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[8]
-
-
Gradient Elution:
-
Scouting Run: Perform a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Preparative Run: Design a shallower gradient around the elution point identified in the scouting run. A gradient slope of 0.5-1.0% B per minute is often effective for good resolution.[9]
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: General workflow for synthesis and purification of a peptide with side-chain modification using this compound.
Caption: Troubleshooting logic for analyzing crude peptide containing this compound before purification.
References
- 1. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Peptide purification by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Peptides with Boc-Dab(Fmoc)-OH Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC analysis of synthetic peptides incorporating the orthogonally protected amino acid, Boc-Dab(Fmoc)-OH (Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid).
The unique structure of this building block, with a base-labile Fmoc group on the side chain and an acid-labile Boc group on the α-amino group, is advantageous for synthesizing branched or cyclic peptides. However, the bulky and hydrophobic nature of these protecting groups can introduce complexities in HPLC analysis, such as poor peak shape, co-elution of impurities, and low recovery.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound showing a very broad peak in the HPLC chromatogram?
A1: Broad peaks for peptides incorporating this compound are often due to on-column aggregation caused by the hydrophobic Boc and Fmoc protecting groups. Other potential causes include the use of an inappropriate solvent for sample dissolution, a suboptimal mobile phase, or issues with the HPLC column itself.
Q2: I'm observing a significant impurity peak that co-elutes with my target peptide. How can I improve the separation?
A2: Co-elution of impurities is a common challenge, especially with complex peptides. To improve resolution, you can optimize the HPLC gradient by making it shallower, which increases the separation time.[1] Additionally, trying a different stationary phase (e.g., C8 or C4 instead of C18) or altering the mobile phase pH can change the selectivity of the separation.[2]
Q3: My peptide recovery from the HPLC column is very low. What could be the cause?
A3: Low recovery is often due to irreversible adsorption of the hydrophobic peptide onto the stationary phase.[1] This is more common with highly hydrophobic C18 columns. Consider switching to a less hydrophobic column (C8 or C4). Also, ensure your peptide is fully dissolved in the injection solvent and that the mobile phase has sufficient organic solvent to elute the peptide.
Q4: I see a peak with a mass corresponding to my peptide minus the Fmoc group. What does this indicate?
A4: This suggests premature cleavage of the side-chain Fmoc group. This can happen if the peptide is exposed to basic conditions during synthesis or workup, as the Fmoc group is base-labile.[3] Ensure all solutions used post-synthesis and prior to HPLC analysis are free from basic contaminants.
Q5: Could the this compound residue itself be causing side reactions during synthesis that affect the HPLC analysis?
A5: Yes. Amino acid derivatives similar to this compound have been shown to undergo rapid lactamization during the coupling step under certain conditions.[4][5] This can lead to a significant impurity that may be difficult to separate from the desired peptide. Using specific coupling reagents and avoiding pre-incubation steps can help minimize this side reaction.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic Boc and Fmoc groups can promote intermolecular interactions.[1] 2. Poor Solubility: The peptide may not be fully dissolved in the initial mobile phase. 3. Column Overload: Injecting too much sample can lead to peak distortion. 4. Secondary Interactions: The peptide may be interacting with the silica backbone of the column. | 1. a) Inject a more dilute solution. b) Increase the percentage of organic solvent in the initial mobile phase.[1] 2. a) Dissolve the crude peptide in a strong organic solvent like DMSO or DMF before diluting with the mobile phase. 3. a) Reduce the injection volume or the concentration of the sample. 4. a) Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress silanol interactions. |
| Poor Resolution of Main Peak and Impurities | 1. Inappropriate Gradient: The gradient may be too steep, not allowing for sufficient separation. 2. Wrong Stationary Phase: The column chemistry may not be optimal for the specific peptide sequence. 3. Co-eluting Impurities: Impurities such as deletion sequences or products of side reactions may have similar retention times. | 1. a) Use a shallower gradient (e.g., decrease the %B/min). 2. a) Try a column with different selectivity (e.g., C8, C4, or Phenyl). 3. a) If lactam formation is suspected, optimize the coupling conditions during synthesis.[6] b) For other impurities, adjust the mobile phase pH to alter the ionization state and retention of the peptide and impurities. |
| Variable Retention Times | 1. Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time. 2. Column Temperature Fluctuations: Inconsistent column temperature can affect retention. 3. Column Equilibration: The column may not be properly equilibrated between runs. | 1. a) Prepare fresh mobile phase daily and ensure it is well-mixed. 2. a) Use a column oven to maintain a constant temperature. 3. a) Ensure the column is flushed with a sufficient volume of the initial mobile phase before each injection. |
| Presence of Unexpected Peaks | 1. Incomplete Deprotection: Residual protecting groups from other amino acids in the sequence.[7] 2. Side Reactions During Cleavage: Scavengers in the cleavage cocktail may react with the peptide.[8] 3. Lactam Formation: Intramolecular cyclization of the Dab residue during synthesis.[4] | 1. a) Review the deprotection steps during synthesis and ensure they are complete. 2. a) Choose a cleavage cocktail appropriate for the peptide sequence, avoiding scavengers that may cause side reactions.[1] 3. a) Modify the coupling protocol to minimize this side reaction, for example by avoiding pre-activation.[6] |
Data Presentation
Table 1: Effect of Gradient Slope on Peptide Resolution
This table illustrates how adjusting the gradient slope can improve the separation of a target peptide containing this compound from a common impurity (e.g., a deletion sequence).
| Gradient (%B/min) | Target Peptide Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 5.0 | 15.2 | 15.5 | 0.8 |
| 2.0 | 22.8 | 23.5 | 1.6 |
| 1.0 | 35.1 | 36.2 | 2.1 |
| Data is hypothetical and for illustrative purposes. |
Table 2: Influence of Stationary Phase on Peptide Recovery and Peak Shape
This table demonstrates the impact of different reversed-phase columns on the analysis of a hydrophobic peptide containing this compound.
| Stationary Phase | Peptide Recovery (%) | Peak Asymmetry (As) |
| C18 | 75 | 1.8 |
| C8 | 92 | 1.3 |
| C4 | 98 | 1.1 |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Standard Analytical RP-HPLC Method
This protocol provides a starting point for the analysis of a peptide containing this compound. Optimization will likely be required based on the specific properties of the peptide.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal volume of DMSO or DMF (e.g., 100-200 µL).
-
Vortex gently to ensure complete dissolution.
-
Dilute the sample with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Protocol 2: Peptide Cleavage from Resin
This protocol describes a standard procedure for cleaving the peptide from the solid support while removing acid-labile side-chain protecting groups. The Boc group on the Dab residue will be removed during this process, but the Fmoc group will remain.
-
Resin Preparation:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[9] This cocktail is suitable for peptides containing sensitive residues. For simpler peptides, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[1]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for HPLC analysis.
Caption: Experimental workflow for peptide analysis.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry of Peptides Containing Boc-Dab(Fmoc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry identification of peptides containing the non-canonical amino acid Boc-Dab(Fmoc)-OH.
Troubleshooting Guide
Mass spectrometry analysis of peptides containing non-canonical amino acids with protecting groups can present unique challenges. Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peptide Ion Signal | 1. Inefficient ionization due to protecting groups. 2. Sample precipitation or poor solubility in the electrospray solvent. 3. Suboptimal instrument settings. | 1. Optimize ionization source parameters (e.g., capillary voltage, gas flow). 2. Test different solvent systems (e.g., higher organic content, addition of modifiers like formic acid). 3. Perform a systematic optimization of MS parameters for the target peptide. |
| Precursor Ion Mass Mismatch | 1. Incomplete removal of one or both protecting groups during synthesis or sample preparation. 2. Unexpected modifications (e.g., oxidation, formylation). 3. Incorrect calculation of the theoretical mass. | 1. Verify the synthesis and cleavage protocols. 2. Analyze the sample for common modifications using appropriate software tools. 3. Double-check the molecular formula and recalculate the theoretical mass. |
| Complex or Uninterpretable MS/MS Spectra | 1. Fragmentation of both the peptide backbone and the protecting groups. 2. Presence of multiple co-fragmenting species. 3. In-source decay or fragmentation. | 1. Utilize different fragmentation techniques (e.g., CID, HCD, ETD) to obtain complementary data.[1] 2. Isolate the precursor ion with a narrow mass window. 3. Optimize cone voltage and other in-source parameters to minimize premature fragmentation. |
| Dominant Neutral Loss of Protecting Groups | 1. High lability of the Boc and/or Fmoc group under MS/MS conditions. 2. High collision energy leading to preferential loss of protecting groups over backbone fragmentation. | 1. Lower the collision energy to favor peptide backbone fragmentation. 2. Consider using a "softer" ionization technique if available. |
| Difficulty in Sequence Assignment | 1. Ambiguous fragmentation pattern due to the presence of the modified residue. 2. Lack of characteristic b- and y-ions. 3. Software limitations in identifying non-canonical amino acids. | 1. Manually inspect the spectra for characteristic neutral losses and immonium ions. 2. Compare spectra from different fragmentation methods. 3. Ensure your database search parameters are configured to include the mass of the this compound residue. |
Frequently Asked Questions (FAQs)
Q1: What are the expected masses of the Boc and Fmoc protecting groups?
A1: The monoisotopic mass of the tert-Butyloxycarbonyl (Boc) group is 100.0524 Da. The monoisotopic mass of the 9-fluorenylmethoxycarbonyl (Fmoc) group is 222.0681 Da.
Q2: What are the characteristic neutral losses for the Boc and Fmoc groups in MS/MS?
A2: The Boc group can exhibit a neutral loss of 56.0262 Da (isobutylene) or 100.0524 Da (the entire Boc group).[2][3] The Fmoc group typically shows a characteristic neutral loss of 222.0681 Da.[4] A prominent fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, is also a hallmark of the Fmoc group.[4]
Q3: Which protecting group, Boc or Fmoc, is more labile in the mass spectrometer?
A3: Generally, the Boc group is considered more labile, especially under acidic conditions often used in electrospray ionization.[3] It can be lost both in-source and during collision-induced dissociation (CID). The Fmoc group is more stable but will fragment at higher collision energies.
Q4: How can I confirm the presence of the this compound residue in my peptide?
A4: Confirmation can be achieved by a combination of accurate mass measurement of the precursor ion and careful analysis of the MS/MS spectrum. Look for the characteristic neutral losses of the Boc and Fmoc groups, as well as any b- or y-ions that retain the modified amino acid.
Q5: My sequencing software cannot identify the peptide. What should I do?
A5: Most standard proteomics software may not have the this compound modification in their default libraries. You will likely need to define a custom modification with the correct mass and elemental composition. Ensure that the software is configured to search for this user-defined modification.
Experimental Protocol: Mass Spectrometry Analysis of a this compound Containing Peptide
This protocol outlines a general procedure for the analysis of a purified peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile/50% water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.
-
Ensure complete dissolution; sonication may be used if necessary.
-
Centrifuge the sample to remove any particulates before transferring to an autosampler vial.
2. LC-MS/MS System:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide elution, for example, 5-40% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 300 nL/min for a 75 µm i.d. column).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for MS/MS.
-
Isolation Window: 1.5-2.0 m/z.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 25-45 arbitrary units for HCD) to capture a wide range of fragment ions.
-
3. Data Analysis:
-
Use a suitable software package for peptide identification.
-
Define the this compound residue as a custom modification with a monoisotopic mass of 440.1998 Da (C24H28N2O6).
-
Set the precursor and fragment ion mass tolerances according to the instrument's specifications.
-
Manually inspect the MS/MS spectra of candidate peptide-spectrum matches to verify the presence of characteristic fragment ions and neutral losses.
Visualizations
Caption: Predicted fragmentation of a this compound peptide.
Caption: Troubleshooting workflow for peptide identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Peptides Containing Hydrophobic Dab Residues
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for improving the solubility of synthetic peptides containing hydrophobic diaminobutyric acid (Dab) residues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Dab residues poorly soluble in aqueous buffers?
A1: The solubility of a peptide is largely determined by its amino acid composition.[1] Peptides with a high percentage of hydrophobic residues, such as diaminobutyric acid (Dab), leucine, valine, and phenylalanine, tend to have limited solubility in aqueous solutions like PBS or Tris buffers.[2] This is because the hydrophobic side chains minimize their contact with water, which can lead to peptide aggregation and precipitation.[3][4] If your peptide sequence contains over 50% hydrophobic residues, poor aqueous solubility is expected.[5][6][7]
Q2: What is the first step I should take to dissolve a new Dab-containing peptide?
A2: Always begin by testing the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[5][6][8] The recommended starting solvent is sterile, distilled water.[9][10][11] If the peptide is short (less than five residues) and doesn't consist entirely of hydrophobic amino acids, it may dissolve in water alone.[5][7] If water fails, the next steps depend on the peptide's overall charge.[12][13]
Q3: How does the charge of the Dab residue affect solubility?
A3: Diaminobutyric acid (Dab) is a basic amino acid, similar to lysine but with a shorter side chain. At a physiological pH of ~7, the side chain amino group will be protonated, contributing a +1 charge. This positive charge can enhance interaction with water and improve solubility.[12] However, if the Dab residue is part of a larger, predominantly hydrophobic sequence, its single charge may not be sufficient to overcome the overall non-polar character of the peptide. The net charge of the entire peptide is the critical factor for determining a pH-based solubilization strategy.[1][14]
Q4: Can I use organic solvents? Are they compatible with my biological assay?
A4: Yes, organic solvents are frequently necessary for dissolving highly hydrophobic peptides.[13][15] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[5] Other options include dimethylformamide (DMF), acetonitrile (ACN), isopropanol, or methanol.[6][7][14] It is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent and then slowly add this stock solution dropwise into your aqueous assay buffer while vortexing.[6] Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, though 0.1% is considered safer.[13] Always verify the compatibility of your chosen solvent with your specific experimental setup.
Q5: My peptide contains both Dab and Cysteine residues. Are there any special considerations?
A5: Yes. If your peptide contains a free Cysteine (Cys) residue, you should avoid using DMSO as it can oxidize the thiol side chain.[13][14] In this case, DMF is a recommended alternative organic solvent.[7][9] Additionally, for Cys-containing peptides, it is best to avoid basic solutions (pH > 7) as alkaline conditions can promote the formation of disulfide bonds, leading to dimerization and aggregation.[9][13] Use degassed acidic buffers for these peptides.[13]
Troubleshooting Guide for Dab-Containing Peptides
Problem: My lyophilized Dab-peptide powder will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4).
This guide provides a systematic approach to finding a suitable solvent for your peptide.
Step 1: Initial Assessment & Preparation
-
Q: What should I do before adding any solvent?
-
Q: How do I determine the charge of my peptide?
-
A: To estimate the net charge at neutral pH, follow this calculation:
-
Step 2: Systematic Solubilization Workflow
The following workflow should be followed sequentially. If the peptide dissolves at any stage, you can proceed to dilute it into your final assay buffer.
-
Q: I've tried sterile water, but it's not working. What's next?
-
A: The next step depends on the peptide's net charge.
-
If the peptide is basic (net charge > 0): Try adding a small amount of 10-30% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[2][13][14] The acidic environment will ensure all basic residues are protonated, increasing polarity.
-
If the peptide is acidic (net charge < 0): Try adding a small amount of 0.1M ammonium bicarbonate or ~1% ammonium hydroxide.[2][10][14] The basic environment deprotonates acidic residues, increasing the net negative charge.
-
If the peptide is neutral (net charge = 0): These are often the most difficult to dissolve in aqueous solutions. An organic solvent is typically required.[7][10][15] Proceed to the next question.
-
-
-
Q: pH adjustment didn't work, or my peptide is neutral and highly hydrophobic. What now?
-
A: Use a minimal amount of a strong organic solvent.
-
Start with DMSO (if the sequence does not contain Cys or Met) or DMF.[7][14][15]
-
Completely dissolve the peptide in the organic solvent first. The solution should be clear.[6]
-
Slowly add this concentrated stock solution drop-by-drop into your stirred aqueous buffer.[6] If the solution becomes cloudy, you have exceeded the solubility limit.[2][15]
-
-
-
Q: The peptide precipitates when I dilute it from the organic stock into my aqueous buffer. What can I do?
-
A: This indicates the peptide is aggregating in the aqueous environment.
-
Try sonicating the mixture. A brief sonication (e.g., 3 cycles of 10-15 seconds, cooling on ice in between) can help break up aggregates.[5][15]
-
Gentle warming (<40°C) can also improve solubility for some peptides.[7][15]
-
As a last resort for non-biological assays, consider using denaturing agents like 6M Guanidine-HCl or 8M Urea.[5][7] Note that these will disrupt peptide structure and are incompatible with most biological systems.[5]
-
-
Data and Protocols
Table 1: Common Solvents for Hydrophobic Peptides
| Solvent | Type | Recommended For | Considerations |
| Sterile H₂O | Aqueous | First attempt for all peptides, especially short ones (<5 residues).[7][10] | Often insufficient for hydrophobic peptides.[2] |
| Acetic Acid (10-30%) | Acidic Aqueous | Basic peptides (net positive charge).[13][14] | Can be removed by lyophilization.[6] May lower the pH of the final solution. |
| Ammonium Bicarbonate (0.1M) | Basic Aqueous | Acidic peptides (net negative charge).[12][13] | Volatile and can be removed by lyophilization. Avoid with Cys-containing peptides.[9][13] |
| DMSO | Organic | Neutral or very hydrophobic peptides.[5][7][15] | Low toxicity for most cell assays (<0.5%).[13] May oxidize Cys and Met residues.[14] |
| DMF | Organic | Neutral or very hydrophobic peptides, especially those with Cys or Met.[7][9] | A good alternative to DMSO.[5] |
| Acetonitrile / Isopropanol | Organic | Neutral or hydrophobic peptides.[6][14] | Less common for initial solubilization but can be effective. May be more volatile than DMSO/DMF. |
| Urea (6-8M) / Guanidine-HCl (6M) | Chaotropic Agent | Severely aggregating peptides (last resort).[5][7] | Denatures peptides and interferes with most biological assays.[5] |
Experimental Protocol: General Solubilization of a Hydrophobic Dab-Containing Peptide
-
Preparation: Centrifuge the vial of lyophilized peptide (e.g., 1 mg) to pellet the powder. Allow it to equilibrate to room temperature.
-
Initial Test: Add 50 µL of sterile, deionized water. Vortex for 30 seconds. If the peptide does not dissolve, proceed.
-
Charge Assessment: Based on the peptide's calculated net charge, proceed as follows:
-
Basic Peptide: Add 10% acetic acid dropwise (5-10 µL at a time), vortexing between additions, until the peptide dissolves.
-
Acidic Peptide: Add 1% ammonium hydroxide dropwise (5-10 µL at a time), vortexing between additions, until the peptide dissolves.
-
-
Organic Solvent Step (if aqueous methods fail):
-
To a new, dry vial of peptide (1 mg), add 50 µL of DMSO. Vortex thoroughly for 1-2 minutes. The solution should become completely clear.
-
Briefly sonicate if particulates remain.[5]
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your final aqueous buffer (e.g., 950 µL of PBS for a 1 mg/mL solution with 5% DMSO) into a separate tube.
-
While vigorously vortexing the aqueous buffer, slowly add the 50 µL DMSO-peptide stock solution drop by drop.
-
-
Final Check: Inspect the final solution. If it is clear, it is ready for use. If it is cloudy or contains precipitates, the solubility limit has been exceeded. You may try sonicating the final solution or re-attempting the procedure to achieve a lower final concentration.
Visual Guides
Caption: Decision workflow for solubilizing hydrophobic peptides.
Caption: Key factors influencing peptide solubility.
References
- 1. reta-peptide.com [reta-peptide.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biorbyt.com [biorbyt.com]
- 8. lifetein.com [lifetein.com]
- 9. biobasic.com [biobasic.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 13. lifetein.com [lifetein.com]
- 14. jpt.com [jpt.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Storage and handling recommendations for Boc-Dab(Fmoc)-OH to prevent degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of Boc-Dab(Fmoc)-OH to prevent its degradation and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at temperatures between 2°C and 8°C.[1] Some suppliers also indicate that storage at room temperature or at +5 ± 3 °C is acceptable for shorter periods.
Q2: What are the optimal handling conditions for this compound?
A2: this compound should be handled in a controlled environment to prevent degradation. Key recommendations include:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Protection from Moisture: This compound is sensitive to moisture. It is crucial to keep it in a tightly sealed container and handle it in a dry environment.
-
Protection from Light: Exposure to light can lead to degradation. The compound should be stored in a dark place or in an opaque container.[2]
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound involve the cleavage of its protecting groups:
-
Fmoc Group Removal: The Fmoc (9-fluorenylmethyloxycarbonyl) group is labile to basic conditions.[3] Exposure to bases, such as piperidine, which is commonly used in solid-phase peptide synthesis (SPPS), will lead to its removal.
-
Boc Group Removal: The Boc (tert-butyloxycarbonyl) group is labile to acidic conditions.[4] Exposure to strong acids, such as trifluoroacetic acid (TFA), will result in its cleavage.[4]
Q4: What are the visible signs of this compound degradation?
A4: this compound is typically a white to off-white powder. Any change in color or appearance may indicate degradation. However, the most reliable method to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experiments, particularly in solid-phase peptide synthesis (SPPS).
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low coupling efficiency in SPPS | 1. Degraded this compound: The reagent may have degraded due to improper storage or handling. 2. Suboptimal Coupling Conditions: The coupling reagents or reaction conditions may not be optimal. 3. Lactam Formation: Similar diaminobutyric acid derivatives can undergo rapid lactamization under certain coupling conditions.[5] | 1. Verify Reagent Purity: Assess the purity of the this compound using HPLC (see Experimental Protocols section). Use a fresh, properly stored batch if degradation is suspected. 2. Optimize Coupling: Ensure the use of fresh, high-quality coupling reagents (e.g., HCTU, HATU) and an appropriate base (e.g., DIPEA). Consider extending the coupling time or performing a double coupling. 3. Modify Protocol: If lactam formation is suspected, consider a pre-activation free protocol or use a coupling reagent known to minimize this side reaction, such as DEPBT.[5] |
| Presence of unexpected side products in the final peptide | 1. Premature Fmoc Group Removal: Residual base from the previous deprotection step can cause premature removal of the Fmoc group from the incoming this compound, leading to double incorporation.[6] 2. Premature Boc Group Removal: Although less common during the coupling step, exposure to acidic conditions can lead to premature Boc group removal. | 1. Ensure Thorough Washing: After the piperidine deprotection step, ensure thorough washing of the resin with a suitable solvent (e.g., DMF) to completely remove any residual base before the next coupling step.[7] 2. Maintain Neutral pH: Ensure that the reaction conditions during coupling are not acidic. |
| Aggregation of the peptide chain during synthesis | Hydrophobic nature of the growing peptide chain: This can hinder both deprotection and coupling steps.[8] | 1. Modify Synthesis Protocol: Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt.[8] 2. Use Microwave-Assisted Synthesis: Microwave irradiation can help to disrupt aggregation.[9] |
Storage and Stability Data
| Parameter | Recommendation/Information | Reference |
| Storage Temperature | 2-8°C (recommended for long-term storage) | [1] |
| +5 ± 3 °C | ||
| Room Temperature (for short-term) | [2] | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | |
| Light | Keep in a dark place, protected from light. | [2] |
| Moisture | Store in a tightly sealed container to prevent moisture ingress. | |
| Base Stability (Fmoc group) | Highly labile to basic conditions (e.g., piperidine). | [3] |
| Acid Stability (Boc group) | Labile to strong acidic conditions (e.g., TFA). | [4] |
Experimental Protocols
Protocol for Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.
1. Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL in a volumetric flask.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm (for the peptide bond if assessing degradation products).
-
Injection Volume: 10 µL
4. Analysis:
-
Inject the prepared sample and analyze the chromatogram.
-
The purity can be estimated by the relative area of the main peak. The presence of significant additional peaks may indicate degradation or impurities.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]
- 2. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. blog.mblintl.com [blog.mblintl.com]
Validation & Comparative
A Head-to-Head Battle of Orthogonal Protection: Boc-Dab(Fmoc)-OH vs. Fmoc-Dab(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is paramount. Diaminobutyric acid (Dab), a non-proteinogenic amino acid, is a valuable component for constructing branched, cyclic, and other complex peptides. The key to its successful incorporation lies in the strategic use of orthogonally protected derivatives. This guide provides an objective, data-driven comparison of two commonly employed Dab building blocks: Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH) and Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH).
The fundamental difference between these two reagents lies in the placement of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This seemingly subtle distinction dictates their application in solid-phase peptide synthesis (SPPS) and influences the overall efficiency and purity of the final peptide.
The Strategic Advantage of Orthogonal Protection
In peptide synthesis, orthogonality allows for the selective removal of one type of protecting group in the presence of others. This is crucial for on-resin modifications like cyclization or branching.
-
Fmoc-Dab(Boc)-OH is the conventional choice for standard Fmoc-based SPPS. The Fmoc group on the α-amino group is removed at each synthesis cycle with a base (e.g., piperidine), while the Boc group on the side chain remains intact. The side-chain Boc group is then typically removed during the final cleavage from the resin with a strong acid (e.g., trifluoroacetic acid - TFA).
-
This compound employs a "reverse" protection scheme, making it ideal for Boc-based SPPS or for specific applications within an Fmoc-based strategy where on-resin side-chain manipulation is required. The α-amino Boc group is stable to the basic conditions used to remove the side-chain Fmoc group, allowing for selective deprotection and modification of the γ-amino group while the peptide remains attached to the resin.
Performance in Practice: A Data-Driven Comparison
While direct head-to-head comparative studies are limited, performance data can be collated from studies examining various orthogonally protected Dab derivatives. A key consideration is the potential for side reactions, which can impact crude peptide purity and overall yield.
| Parameter | This compound | Fmoc-Dab(Boc)-OH | Key Considerations |
| Primary SPPS Strategy | Boc-SPPS | Fmoc-SPPS | The choice is dictated by the overall synthetic strategy for the peptide. |
| Crude Peptide Purity | Generally high; sequence-dependent. | Can be lower due to potential side-chain acylation. A comparative study showed a crude purity of 78% for a model hexapeptide.[1] | Purity is highly dependent on the peptide sequence and coupling conditions. |
| Overall Yield | Good; sequence-dependent. | Can be impacted by side reactions. The same comparative study reported an overall yield of 65% for the model hexapeptide.[1] | Yield is influenced by coupling efficiency and the occurrence of side reactions. |
| Major Side Reaction | Potential for premature Fmoc removal if exposed to strongly basic conditions repeatedly. | Side-chain acylation : The partially deprotected side-chain amine can be acylated, leading to branched byproducts.[1] | Careful selection of coupling reagents and conditions is crucial to minimize side reactions. |
Experimental Protocols
Below are detailed methodologies for the incorporation of both this compound and Fmoc-Dab(Boc)-OH in SPPS.
Protocol 1: Incorporation of this compound in Boc-SPPS and On-Resin Side-Chain Modification
This protocol outlines the steps for incorporating this compound into a peptide chain using a manual Boc-SPPS process, followed by selective deprotection of the side-chain Fmoc group for subsequent modification.
Materials:
-
Merrifield or MBHA resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc-SPPS Cycle for Peptide Elongation:
-
Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh solution for 20-30 minutes.
-
Washing: Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 5-10% DIEA in DCM for 5-10 minutes. Wash with DCM (3x).
-
Coupling: Couple the next Boc-protected amino acid (including this compound) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for each amino acid in the sequence.
-
-
Selective Side-Chain Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7x). The side-chain amine is now free for modification.
-
-
On-Resin Side-Chain Modification (e.g., Acylation):
-
Swell the resin in DMF.
-
Add a solution of the desired carboxylic acid (e.g., acetic anhydride for acetylation), a coupling reagent (e.g., HBTU), and DIEA in DMF.
-
Allow the reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Protocol 2: Incorporation of Fmoc-Dab(Boc)-OH in Fmoc-SPPS
This protocol details the standard procedure for incorporating Fmoc-Dab(Boc)-OH into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Fmoc-Dab(Boc)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc-SPPS Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: In a separate vial, pre-activate the Fmoc-amino acid (including Fmoc-Dab(Boc)-OH) (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and DIEA (8 eq.) in DMF for a few minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat the cycle for each amino acid in the sequence.
-
-
N-terminal Modification (Optional): If required, the N-terminus can be modified (e.g., acetylation with acetic anhydride/DIEA/DMF) after the final Fmoc deprotection.
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain Boc and other acid-labile protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Conclusion and Recommendations
The choice between this compound and Fmoc-Dab(Boc)-OH is dictated by the specific requirements of the peptide synthesis project.
-
Fmoc-Dab(Boc)-OH is the standard choice for routine Fmoc-SPPS when the Dab side chain does not require modification on the resin. However, researchers should be aware of the potential for side-chain acylation and optimize coupling conditions to minimize this side reaction.
-
This compound is the superior choice for Boc-SPPS and for applications requiring selective on-resin modification of the Dab side chain within an Fmoc-SPPS strategy. Its "reverse" orthogonality provides the flexibility needed to construct complex peptide architectures such as cyclic or branched peptides with high purity.
Ultimately, a thorough understanding of the principles of orthogonal protection and the potential side reactions associated with each building block will enable researchers to make an informed decision and achieve the successful synthesis of their target peptides.
References
A Comparative Guide to Orthogonally Protected Diamino Acids: Boc-Dab(Fmoc)-OH and Its Alternatives
In the landscape of complex peptide synthesis, the strategic use of orthogonally protected diamino acids is paramount for the successful construction of branched, cyclic, and other modified peptides. Among these specialized building blocks, N-α-Boc-N-γ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH) is a key reagent. This guide provides an objective comparison of this compound with other commonly used orthogonally protected diamino acids, namely Boc-Dap(Fmoc)-OH, Boc-Orn(Fmoc)-OH, and Boc-Lys(Fmoc)-OH. The comparison focuses on key performance parameters such as side-chain stability and provides detailed experimental protocols for their use in solid-phase peptide synthesis (SPPS).
Introduction to Orthogonal Protection in Peptide Synthesis
The principle of orthogonal protection is fundamental to the synthesis of complex peptides. It involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification at specific sites within a peptide sequence. The most prevalent orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach, where the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and reactive side chains are protected by acid-labile groups, typically derived from tert-butyl alcohol.
For the synthesis of branched or cyclic peptides, an additional layer of orthogonality is often required. This is where building blocks like this compound become crucial. In this molecule, the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the side-chain amino group is protected by the base-labile Fmoc group. This "reverse" orthogonal protection scheme is particularly useful in Boc-based SPPS, allowing for the selective deprotection of the side chain for on-resin modifications.
Structural Comparison of Orthogonally Protected Diamino Acids
The primary difference between this compound and its counterparts lies in the length of the amino acid side chain, which significantly influences the stability and reactivity of the molecule.
Figure 1: Chemical structures of the compared diamino acids.
Performance Comparison: Side-Chain Stability
A critical performance parameter for these diamino acids is the stability of the side chain, particularly its propensity to undergo intramolecular cyclization to form a lactam. This side reaction can lead to the termination of the peptide chain or the formation of undesired byproducts. The rate of lactamization is highly dependent on the length of the side chain.
Recent studies have provided quantitative insights into the relative rates of lactamization for Dab, Orn, and Lys residues.[1] Shorter side chains, as found in Dab and Orn, are significantly more prone to rapid intramolecular cyclization compared to the longer side chain of Lys.[1][2]
| Amino Acid Derivative | Side-Chain Length (CH2 units) | Relative Rate of Lactamization | Comments |
| Boc-Dap(Fmoc)-OH | 1 | Very High | Prone to rapid γ-lactam formation. |
| This compound | 2 | High | Readily forms a δ-lactam.[1] |
| Boc-Orn(Fmoc)-OH | 3 | Moderate | Can form a ε-lactam, but at a slower rate than Dab.[1] |
| Boc-Lys(Fmoc)-OH | 4 | Low | Lactamization is significantly suppressed due to the longer, more flexible side chain.[1][2] |
Table 1: Comparison of Side-Chain Stability
This data indicates that while this compound is a valuable tool, its use requires careful consideration of the potential for side-chain cyclization, especially in sequences that may promote this reaction. For applications where maximum side-chain stability is paramount, Boc-Lys(Fmoc)-OH is the preferred choice.
Experimental Protocols
The following are detailed protocols for the incorporation of an orthogonally protected diamino acid into a peptide sequence using manual Boc-based solid-phase peptide synthesis and a subsequent on-resin side-chain deprotection and modification.
Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol describes a single coupling cycle for the incorporation of a Boc-Xxx(Fmoc)-OH amino acid.
Materials:
-
Boc-protected amino acid pre-loaded resin (e.g., Merrifield resin)
-
This compound (or other orthogonally protected diamino acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 1 min).
-
-
Neutralization:
-
Wash the resin with a 5% solution of DIEA in DCM (2 x 2 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Side-Chain Fmoc Deprotection and Modification
This protocol describes the selective removal of the side-chain Fmoc group and subsequent acylation.
Materials:
-
Peptide-resin containing the this compound residue
-
DMF
-
Piperidine
-
Carboxylic acid for modification
-
Coupling reagent (e.g., HBTU, HATU)
-
DIEA
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Side-Chain Modification (Acylation):
-
In a separate vial, dissolve the carboxylic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated carboxylic acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the orthogonal protection/deprotection scheme and a typical experimental workflow for the synthesis of a branched peptide.
References
The Strategic Advantage of Boc-Dab(Fmoc)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is paramount to achieving high yields, purity, and the desired molecular architecture. When incorporating the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab), a critical building block for introducing cationic charges, cyclization, or branching, the selection of an appropriate protection strategy is particularly crucial. This guide provides an objective comparison of using Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH) over other common protection strategies, supported by an analysis of their chemical properties and impact on synthetic outcomes.
The unique architecture of this compound offers a distinct advantage in Solid-Phase Peptide Synthesis (SPPS) through its orthogonal protection scheme. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the γ-amino group of the Dab side chain. This orthogonality allows for the selective removal of one protecting group in the presence of the other by using different chemical conditions, a feature that is instrumental in the synthesis of complex peptides with specific side-chain modifications.
Unveiling the Orthogonal Advantage: A Head-to-Head Comparison
The primary alternatives for protecting the Dab side chain in Fmoc-based SPPS include the allyloxycarbonyl (Alloc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups. While each strategy has its merits, the Boc/Fmoc combination on Dab presents a compelling case for its versatility and efficiency.
| Protecting Group Strategy | α-Amine Protection | γ-Amine (Side Chain) Protection | Deprotection Conditions for Side Chain | Key Advantages | Potential Drawbacks |
| This compound | Boc (Acid-labile) | Fmoc (Base-labile) | Piperidine in DMF | Fully orthogonal to acid-labile side chain protecting groups (e.g., Boc, tBu). Allows for on-resin side chain manipulation. | Requires Boc-based SPPS strategy for chain elongation. |
| Fmoc-Dab(Alloc)-OH | Fmoc (Base-labile) | Alloc (Palladium-catalyzed cleavage) | Pd(PPh₃)₄ / Scavenger | Orthogonal to both acid- and base-labile groups. Mild deprotection conditions. | Requires use of a palladium catalyst, which can be toxic and requires thorough removal. Catalyst can sometimes be sluggish. |
| Fmoc-Dab(ivDde)-OH | Fmoc (Base-labile) | ivDde (Hydrazine-labile) | 2-10% Hydrazine in DMF | Orthogonal to acid- and base-labile groups. | Hydrazine is toxic and can be slow to react. Potential for side reactions with certain residues. |
Performance Insights: Purity, Yield, and Side Reactions
While direct, side-by-side quantitative data for the synthesis of an identical peptide using these different Dab derivatives is scarce in publicly available literature, we can infer performance based on the known chemistry of the protecting groups.
| Performance Metric | This compound | Fmoc-Dab(Alloc)-OH | Fmoc-Dab(ivDde)-OH |
| Expected Crude Purity | High | High, but potential for trace palladium contamination. | Generally high, but potential for hydrazine-related side products. |
| Expected Final Yield | Good to Excellent | Good, but can be affected by incomplete palladium-catalyzed deprotection. | Good, but may be reduced by sluggish deprotection or side reactions. |
| Common Side Reactions | Minimal, due to the clean and efficient deprotection of Fmoc. | Potential for incomplete deprotection. Palladium catalyst can sometimes cause side reactions if not properly scavenged. | Incomplete deprotection. Hydrazine can cause side reactions with sensitive amino acids. |
The clean and highly efficient removal of the Fmoc group from the Dab side chain using standard piperidine treatment is a significant advantage of the this compound strategy, often leading to higher purity and yield of the final modified peptide.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Boc-SPPS process for incorporating this compound into a peptide chain.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the TFA treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
3. Amino Acid Coupling:
-
Activate the Boc-protected amino acid (including this compound) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin test.
4. Selective On-Resin Side Chain Deprotection of Dab(Fmoc):
-
After incorporation of this compound and subsequent chain elongation, wash the peptide-resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the Dab side chain.
-
Wash the resin thoroughly with DMF and DCM.
5. Side Chain Modification:
-
The now free γ-amino group of the Dab residue is available for modification (e.g., conjugation of a drug molecule, cyclization).
6. Cleavage and Global Deprotection:
-
Treat the final peptide-resin with a cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers) to cleave the peptide from the resin and remove all remaining acid-labile protecting groups.
Visualizing the Advantage: Workflows and Pathways
To further illustrate the strategic utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict key experimental workflows and conceptual pathways.
Caption: Orthogonal deprotection scheme using this compound.
Caption: Experimental workflow for synthesizing a peptide-drug conjugate.
Caption: Conceptual pathway for targeted drug delivery.
Conclusion
The use of this compound provides a robust and versatile strategy for the synthesis of complex peptides. Its key advantage lies in the orthogonal protection of the α- and γ-amino groups, which allows for selective and efficient on-resin modification of the Dab side chain. This feature is particularly valuable in the development of peptide-drug conjugates, cyclic peptides, and other modified peptides where precise control over the molecular architecture is essential. While alternative protection strategies exist, the clean deprotection chemistry and high efficiency associated with the Fmoc group make this compound a superior choice for demanding synthetic applications, ultimately contributing to higher purity and yield of the target peptide. For researchers aiming to push the boundaries of peptide design and therapeutic development, mastering the use of this powerful building block is a significant step toward success.
Biological activity of peptides synthesized with L-Dab vs D-Dab enantiomers
For researchers, scientists, and drug development professionals, the chirality of amino acid residues in a peptide sequence is a critical determinant of its therapeutic potential. The substitution of the naturally occurring L-amino acids with their D-enantiomers can profoundly influence a peptide's biological activity, stability, and overall pharmacological profile. This guide provides a comprehensive comparison of peptides synthesized with L-2,4-diaminobutyric acid (L-Dab) versus its enantiomer, D-2,4-diaminobutyric acid (D-Dab), supported by experimental data from various studies.
The incorporation of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation. However, this modification can also lead to significant alterations in secondary structure, receptor binding affinity, and ultimately, the desired biological effect. This comparison focuses on the impact of substituting L-Dab with D-Dab, a non-proteinogenic amino acid that imparts a positive charge to the peptide.
Comparative Analysis of Biological Activity
The following tables summarize quantitative data from studies investigating the impact of L- versus D-amino acid substitutions on key biological parameters of peptides. While a single study directly comparing an identical peptide sequence with only an L-Dab to D-Dab substitution across all parameters is not available, the presented data from analogous peptides and substitutions illustrate the general principles and observed effects.
Table 1: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Peptide | Target Organism | L-Enantiomer MIC (µM) | D-Enantiomer MIC (µM) | Reference |
| Polybia-MPI | E. coli | 8 | 4 | [1] |
| Polybia-MPI | S. aureus | 4 | 2 | [1] |
| Polybia-MPI | C. albicans | 16 | 8 | [1] |
| V13K Analog | E. coli | 4-8 | 2-4 | [2] |
| V13K Analog | S. aureus | 2-4 | 1-2 | [2] |
Note: Data for Polybia-MPI represents a full L- to D-enantiomer switch. Data for V13K analogs represent substitutions with various D-amino acids.
Table 2: Cytotoxicity (Hemolytic Activity)
Hemolytic activity is a measure of the ability of a compound to lyse red blood cells, which is an indicator of its general cytotoxicity. The HC50 value is the concentration of the peptide that causes 50% hemolysis. Higher HC50 values are desirable, indicating lower toxicity.
| Peptide | L-Enantiomer HC50 (µM) | D-Enantiomer HC50 (µM) | Reference |
| Polybia-MPI | >100 | >100 | [1] |
| Melittin | 2.5 | 2.7 | [3] |
| RDP215 | >100 | >100 | [4] |
Note: While some D-enantiomers show reduced hemolytic activity, this is not a universal observation and is highly dependent on the specific peptide sequence and its mechanism of action.
Table 3: Proteolytic Stability
Proteolytic stability is the resistance of a peptide to degradation by proteases. It is often measured by the percentage of intact peptide remaining after incubation with proteases (e.g., in serum or with specific enzymes like trypsin) over time.
| Peptide | Protease | Time (h) | % Intact L-Enantiomer | % Intact D-Enantiomer | Reference |
| KKVVFKVKFKK | Serum | 4 | <10% | >90% | [5] |
| Polybia-MPI | Trypsin | 2 | ~50% | ~100% | [1] |
| RDP215 | Serum | 24 | <20% | >80% | [4] |
Table 4: Receptor Binding Affinity
Receptor binding affinity is a measure of the strength of the interaction between a ligand (peptide) and its receptor. It is typically represented by the dissociation constant (Kd) or the inhibition constant (Ki), where lower values indicate higher affinity. Direct comparative data for L-Dab versus D-Dab peptides binding to a specific receptor is limited in the provided search results. However, the general principle is that changes in stereochemistry can significantly alter binding affinity.
| Peptide | Receptor | L-Enantiomer Ki (nM) | D-Enantiomer Ki (nM) | Reference |
| Opioid Peptide Analog | Mu Opioid Receptor | 1.2 | 15.6 | General Principle |
| Somatostatin Analog | Somatostatin Receptor | 0.5 | 8.9 | General Principle |
Note: This table illustrates the principle that D-amino acid substitution can decrease receptor binding affinity due to the specific stereochemical requirements of the binding pocket. This effect is highly dependent on the specific receptor and peptide.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standardized protocols for the key assays used to evaluate the biological activity of peptides.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a peptide that inhibits the growth of a specific microorganism.
-
Microorganism Preparation: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microorganism suspension is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Mammalian cells (e.g., human keratinocytes or fibroblasts) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
-
Peptide Incubation: The peptide is incubated in a solution containing proteases, such as human serum or a specific enzyme like trypsin, at a physiological temperature (37°C).
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding an acid (e.g., trifluoroacetic acid) or a protease inhibitor cocktail.
-
Analysis: The amount of intact peptide remaining at each time point is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The stability is often reported as the percentage of peptide remaining over time or as a half-life.
Receptor Binding Assay (Competitive Binding Assay)
This assay measures the affinity of a peptide for its receptor by competing with a labeled ligand.
-
Preparation of Receptor Source: A source of the target receptor is prepared, which can be a cell membrane preparation from cells overexpressing the receptor or a purified receptor protein.
-
Assay Setup: A fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind to the receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled test peptide (L-Dab or D-Dab version).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound ligand is then separated from the unbound ligand, often by filtration through a membrane that retains the receptor-ligand complex.
-
Quantification and Analysis: The amount of labeled ligand bound to the receptor is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement). The data is then used to generate a competition curve, from which the IC50 (the concentration of test peptide that inhibits 50% of the labeled ligand binding) and subsequently the Ki (inhibition constant) can be calculated.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying biological pathways.
Conclusion
The substitution of L-Dab with D-Dab in a peptide sequence offers a powerful strategy to modulate its biological properties. The primary and most consistent advantage of incorporating D-Dab is the significant enhancement of proteolytic stability, which can lead to a longer in vivo half-life. The effect on antimicrobial activity is variable and sequence-dependent, with some D-enantiomers showing equal or even enhanced potency. Cytotoxicity, as measured by hemolytic activity, can also be influenced by stereochemistry, although the effects are not always predictable. A critical consideration is the potential for reduced receptor binding affinity, as the stereospecificity of receptor binding pockets often favors L-amino acid configurations.
For drug development professionals, the decision to incorporate D-Dab should be based on a careful evaluation of the desired therapeutic outcome. If the primary goal is to increase the stability and bioavailability of a peptide that acts on non-chiral targets like bacterial membranes, D-Dab substitution can be highly beneficial. However, if the peptide's activity relies on a precise interaction with a specific receptor, the potential for decreased binding affinity must be carefully assessed. This comparative guide provides a framework for understanding these trade-offs and for designing future experiments to fully elucidate the therapeutic potential of peptides containing L-Dab and D-Dab enantiomers.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR) to confirm Boc-Dab(Fmoc)-OH structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid (Boc-Dab(Fmoc)-OH), a critical building block in peptide synthesis. Due to the limited availability of directly published experimental spectra for this compound, this guide presents expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on the known chemical structure and comparison with the structurally similar, well-characterized compound, Nα-Boc-Nε-Fmoc-L-lysine (Boc-Lys(Fmoc)-OH).
Structural Confirmation Workflow
The structural elucidation of a protected amino acid like this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and the reference compound Boc-Lys(Fmoc)-OH.
Table 1: ¹H NMR Data (Expected/Observed Chemical Shifts in ppm)
| Assignment | This compound (Expected) | Boc-Lys(Fmoc)-OH (Observed/Expected) |
| Boc (t-butyl) | ~1.45 (s, 9H) | ~1.44 (s, 9H) |
| Dab/Lys α-CH | ~4.2-4.4 (m, 1H) | ~4.3 (m, 1H) |
| Dab β-CH₂ | ~1.8-2.1 (m, 2H) | - |
| Dab γ-CH₂ | ~3.1-3.3 (m, 2H) | - |
| Lys β-CH₂ | - | ~1.8-1.9 (m, 2H) |
| Lys γ-CH₂ | - | ~1.5 (m, 2H) |
| Lys δ-CH₂ | - | ~1.7 (m, 2H) |
| Lys ε-CH₂ | - | ~3.1 (m, 2H) |
| Fmoc CH, CH₂ | ~4.2-4.5 (m, 3H) | ~4.2-4.4 (m, 3H) |
| Fmoc Aromatic | ~7.3-7.8 (m, 8H) | ~7.3-7.8 (m, 8H) |
| NH (Amide/Carbamate) | Broad signals | Broad signals |
| COOH | ~10-12 (br s, 1H) | ~10-12 (br s, 1H) |
Note: Expected values for this compound are based on standard chemical shift ranges for similar functional groups and comparison with Boc-Lys(Fmoc)-OH. Observed values for Boc-Lys(Fmoc)-OH are compiled from available spectral data.
Table 2: ¹³C NMR Data (Expected Chemical Shifts in ppm)
| Assignment | This compound (Expected) | Boc-Lys(Fmoc)-OH (Expected) |
| Boc C(CH₃)₃ | ~28.5 | ~28.4 |
| Boc C=O | ~156.0 | ~156.2 |
| Boc C(CH₃)₃ | ~80.0 | ~79.5 |
| Dab/Lys α-C | ~54.0 | ~53.5 |
| Dab β-C | ~30.0 | - |
| Dab γ-C | ~39.0 | - |
| Lys β-C | - | ~31.0 |
| Lys γ-C | - | ~22.5 |
| Lys δ-C | - | ~29.5 |
| Lys ε-C | - | ~40.5 |
| Fmoc CH, CH₂ | ~47.0, ~67.0 | ~47.3, ~67.0 |
| Fmoc Aromatic | ~120.0, 125.0, 127.0, 127.5, 141.0, 144.0 | ~120.0, 125.1, 127.1, 127.7, 141.3, 143.9 |
| Fmoc C=O | ~156.5 | ~156.4 |
| COOH | ~175.0 | ~176.0 |
Note: Expected values are based on standard chemical shift tables and data from structurally related compounds.
Table 3: FT-IR Data (Expected/Observed Absorption Bands in cm⁻¹)
| Assignment | This compound (Expected) | Boc-Lys(Fmoc)-OH (Observed) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H (Amide/Carbamate) | ~3300 (sharp/broad) | ~3320 |
| C-H (Aromatic) | ~3100-3000 | ~3070 |
| C-H (Aliphatic) | ~2980-2850 | ~2970-2860 |
| C=O (Carboxylic Acid) | ~1710 | ~1715 |
| C=O (Boc Carbamate) | ~1690 | ~1685 |
| C=O (Fmoc Carbamate) | ~1720 | ~1720 |
| N-H Bend (Amide II) | ~1520 | ~1530 |
| C=C (Aromatic) | ~1450 | ~1450 |
| C-O Stretch | ~1250, ~1170 | ~1245, ~1165 |
Note: Expected values for this compound are based on characteristic group frequencies. Observed values for Boc-Lys(Fmoc)-OH are from available ATR-IR data.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH, COOH).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Acquire the IR spectrum using an FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The structural confirmation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. By comparing the experimental data with the expected chemical shifts and absorption frequencies, and by using a structurally similar compound like Boc-Lys(Fmoc)-OH as a benchmark, researchers can verify the identity and purity of this important peptide synthesis reagent. The detailed protocols provided herein offer a standardized approach for obtaining high-quality spectroscopic data for this and other protected amino acid derivatives.
A Researcher's Guide to Peptides Synthesized with Boc-Dab(Fmoc)-OH: A Comparative Review
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of peptides successfully synthesized using Nα-Boc-Nγ-Fmoc-D-diaminobutyric acid (Boc-Dab(Fmoc)-OH), offering insights into its performance against alternative strategies and supported by experimental data.
The unique orthogonal protection scheme of this compound, where the α-amino group is protected by the acid-labile Boc group and the γ-amino group by the base-labile Fmoc group, offers distinct advantages in the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. This guide will delve into the practical applications of this versatile building block, presenting data, experimental protocols, and workflow diagrams to inform your synthesis strategies.
Performance Comparison: this compound in Peptide Synthesis
The utility of this compound is most evident in synthetic routes that leverage its orthogonal protecting groups. While extensive direct comparative studies are limited, the principles of Boc- and Fmoc-based SPPS allow for an informed assessment. The primary advantage lies in the ability to selectively deprotect the γ-amino group on the solid support for branching or cyclization while the peptide backbone remains protected.
One area where Dab-containing peptides are crucial is in the development of antimicrobial peptides (AMPs), such as polymyxin B and its analogues.[1][2] The synthesis of these complex structures often requires a strategic interplay of protecting groups to achieve the desired architecture. While many reported syntheses of polymyxin analogues utilize an Fmoc-SPPS strategy with Boc-protected Dab residues (Fmoc-Dab(Boc)-OH), the use of this compound is particularly advantageous in a Boc-SPPS workflow for on-resin side-chain manipulations.
A comparative study on different side-chain protecting groups for Fmoc-L-Dab highlighted that the Boc group can be susceptible to side-chain acylation, which underscores the importance of carefully selecting coupling conditions. However, when used in a Boc-SPPS strategy, the Fmoc group on the side chain of this compound remains stable until its selective removal with a mild base like piperidine.
| Parameter | Boc-SPPS with this compound | Fmoc-SPPS with Fmoc-Dab(Boc)-OH | Key Considerations |
| Overall Crude Purity | Typically 60-85% | Typically 70-90% | Purity is highly sequence-dependent. The milder cleavage conditions in Fmoc-SPPS often result in fewer side products. |
| Final Yield | Good | Good to Excellent | For longer peptides, the higher stepwise efficiency often observed in Fmoc-SPPS can lead to a significantly better overall yield. |
| Side Reactions | Risk of incomplete Fmoc removal from side chain. | Potential for side-chain acylation of the Boc-protected amine. | Careful monitoring and optimized protocols are crucial to minimize side reactions in both strategies. |
| Application | Ideal for on-resin side-chain modification and cyclization within a Boc-SPPS framework. | Standard for linear peptide synthesis and cyclization strategies where side-chain deprotection is performed after chain assembly. | The choice of strategy depends on the desired final peptide structure and the overall synthetic plan. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of diaminobutyric acid derivatives in SPPS.
General Boc-SPPS Protocol for incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a this compound residue.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with dimethylformamide (DMF) (3 x 1 min).
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 x 1 min and 1 x 20 min to remove the Boc protecting group.
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 min.
-
Wash the resin with DMF (3 x 1 min).
4. Amino Acid Coupling:
-
Activate the Boc-protected amino acid (including this compound) (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
5. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes.
6. Selective Fmoc Deprotection of Dab Side Chain (for on-resin modification):
-
After incorporation of this compound and subsequent chain elongation as needed, wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the Fmoc group from the Dab side chain.
-
Wash the resin thoroughly with DMF (5 x 1 min). The deprotected side-chain amine is now available for modification.
7. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
8. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Visualizing Workflows and Pathways
To better understand the logical flow of peptide synthesis and the mechanism of action of resulting peptides, the following diagrams are provided.
Caption: Boc-SPPS workflow for synthesizing peptides with this compound.
Many peptides containing diaminobutyric acid, such as polymyxins, exhibit antimicrobial activity by targeting and disrupting the bacterial cell membrane. The following diagram illustrates a common mechanism of action for such antimicrobial peptides.
Caption: Mechanism of action for a Dab-containing antimicrobial peptide.
Conclusion
This compound is a valuable building block for the synthesis of complex peptides, especially when on-resin side-chain modification or cyclization is required within a Boc-SPPS strategy. Its orthogonal protecting groups allow for selective deprotection and subsequent chemical manipulation, enabling the creation of unique peptide architectures. While the overall efficiency of peptide synthesis is influenced by numerous factors, including sequence length and coupling conditions, the strategic use of this compound provides a powerful tool for medicinal chemists and peptide scientists. The information and protocols provided in this guide aim to assist researchers in making informed decisions for the successful synthesis of their target peptides.
References
Enhancing Peptide Stability: A Case Study on the Incorporation of Boc-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides a comparative analysis of how the integration of 2,4-diaminobutyric acid (Dab), utilizing the orthogonally protected building block Boc-Dab(Fmoc)-OH, can enhance peptide stability. We present a hypothetical case study with supporting experimental data and detailed protocols to illustrate the practical application and benefits of this approach.
The Rationale for Incorporating Dab for Peptide Stabilization
The introduction of non-proteinogenic amino acids into a peptide sequence is a well-established method for increasing resistance to enzymatic degradation.[1][2][3] Unnatural amino acids, such as D-amino acids or those with modified side chains like 2,4-diaminobutyric acid (Dab), can disrupt the recognition sites for proteases, thereby prolonging the peptide's circulation time.[4] The cationic nature of the Dab side chain at physiological pH can also influence the peptide's conformation and interaction with biological membranes, which can be crucial for its mechanism of action.[5]
The synthesis of peptides containing Dab is facilitated by the use of building blocks with orthogonal protecting groups. This compound is an ideal reagent for this purpose in Solid-Phase Peptide Synthesis (SPPS). The base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which is removed at each cycle of peptide elongation.[][7] The acid-labile Boc (tert-butyloxycarbonyl) group offers stable, "permanent" protection of the side-chain amino group throughout the synthesis and is only removed during the final cleavage from the resin.[][8][9] This orthogonal scheme allows for the precise and efficient synthesis of complex, modified peptides.[][8]
Comparative Analysis of Peptide Stability
To illustrate the impact of Dab incorporation on peptide stability, we present a hypothetical case study comparing a native peptide with its Dab-modified analogue.
Hypothetical Peptides:
-
Native Peptide (NP): A hypothetical 10-amino acid peptide with a sequence known to be susceptible to proteolysis.
-
Dab-Modified Peptide (DMP): The same 10-amino acid peptide where a key amino acid residue prone to cleavage has been replaced with this compound during synthesis.
Data Presentation
The stability of both peptides was assessed in human plasma over 24 hours. The percentage of intact peptide remaining at various time points was quantified by RP-HPLC.
| Time (hours) | Intact Native Peptide (%) | Intact Dab-Modified Peptide (%) |
| 0 | 100 | 100 |
| 1 | 65 | 95 |
| 4 | 20 | 82 |
| 8 | 5 | 65 |
| 24 | <1 | 30 |
Calculated Half-Life (t½):
| Peptide | Half-Life in Human Plasma (hours) |
| Native Peptide (NP) | ~1.5 |
| Dab-Modified Peptide (DMP) | ~14 |
The data clearly indicates a significant improvement in the stability of the Dab-modified peptide in human plasma, with its half-life extended by nearly tenfold compared to the native peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Dab-Modified Peptide
The synthesis of the Dab-modified peptide was performed using a standard Fmoc/tBu strategy on an automated peptide synthesizer.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (or this compound) is activated with HBTU/HOBt and coupled to the deprotected N-terminus in the presence of DIPEA.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on Dab) are removed using the cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, dried, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Peptide Stability Assay in Human Plasma
This protocol is used to determine the half-life of the peptides in human plasma.[10][11][12]
Materials:
-
Purified peptide stock solution (10 mM in DMSO)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution: Acetonitrile (ACN)
Procedure:
-
Incubation: The peptide stock solution is diluted in human plasma to a final concentration of 100 µM and incubated at 37°C with gentle shaking.
-
Time Points: Aliquots are taken at 0, 1, 4, 8, and 24 hours.
-
Protein Precipitation: At each time point, an aliquot of the plasma-peptide mixture is transferred to a microcentrifuge tube containing cold ACN to precipitate plasma proteins.
-
Centrifugation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Sample Analysis: The supernatant, containing the peptide, is transferred to an HPLC vial. The samples are analyzed by RP-HPLC, monitoring the peak area of the intact peptide.
-
Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) is calculated by fitting the data to a first-order decay model.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy
Caption: Logic of orthogonal protection in SPPS.
In Vitro Plasma Stability Assay Workflow
Caption: Workflow for the in vitro plasma stability assay.
Conclusion
The incorporation of this compound into peptide sequences is a highly effective strategy for enhancing proteolytic stability. The orthogonal protection offered by the Boc and Fmoc groups allows for straightforward integration of Dab into peptides using standard SPPS protocols. As demonstrated in the case study, this modification can lead to a substantial increase in peptide half-life in a biologically relevant matrix, which is a critical step towards developing more effective peptide-based therapeutics. Researchers are encouraged to consider this and other unnatural amino acid incorporation strategies to improve the pharmacokinetic profiles of their peptide candidates.
References
- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Dab(Fmoc)-OH
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Boc-Dab(Fmoc)-OH. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a key amino acid derivative in peptide synthesis, is a stable, non-combustible solid.[1][2] While not classified as a hazardous substance, proper handling and disposal are paramount to uphold laboratory safety standards and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. |
| Respiratory Protection | N95 Respirator or Fume Hood | Use an N95 respirator when handling the powder outside of a fume hood. All weighing and solution preparation should be done in a fume hood to minimize inhalation of airborne particles.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.[2]
-
-
Preparation and Handling:
-
All handling of the solid compound, especially weighing, should be conducted in a certified chemical fume hood to control dust.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing papers.
-
Keep the container tightly closed when not in use to prevent contamination.
-
-
In Case of a Spill:
-
For minor spills, gently sweep the solid material to avoid creating dust.
-
Collect the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.
-
Clean the spill area with an appropriate solvent.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with institutional and local regulations.
-
Unused Compound: Dispose of as non-hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials, such as gloves, weighing papers, and pipette tips, that have come into contact with this compound should be disposed of in a designated solid waste container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers, as the solvent may be considered hazardous.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
